Methylecgonine
説明
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3 |
InChIキー |
QIQNNBXHAYSQRY-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC |
正規SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC |
製品の起源 |
United States |
Foundational & Exploratory
The Methylecgonine Biosynthesis Pathway in Erythroxylum coca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythroxylum coca, a plant native to western South America, is renowned for its production of a class of tropane (B1204802) alkaloids, the most famous of which is cocaine. A critical precursor in the biosynthesis of cocaine is methylecgonine. The elucidation of the this compound biosynthetic pathway has been a significant area of research, revealing a unique evolutionary trajectory distinct from the well-characterized tropane alkaloid biosynthesis in the Solanaceae family. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound in E. coca, summarizing key enzymatic steps, available quantitative data, and experimental methodologies.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound in Erythroxylum coca is a multi-step enzymatic process that begins with primary metabolites and culminates in the formation of the characteristic tropane ring structure. Recent research has unveiled a pathway that demonstrates convergent evolution with tropane alkaloid biosynthesis in the Solanaceae family, utilizing distinct enzyme families to catalyze analogous reactions.
The pathway can be broadly divided into three key stages:
-
Formation of the N-methyl-Δ¹-pyrrolinium cation: This initial phase involves the formation of the five-membered nitrogen-containing ring.
-
Formation of the Tropane Ring: This stage involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a four-carbon unit to form the bicyclic tropane core.
-
Modification of the Tropane Ring: The final steps involve stereospecific reduction to yield this compound.
Step 1: Formation of the N-methyl-Δ¹-pyrrolinium cation
Unlike the putrescine N-methyltransferase (PMT) pathway observed in the Solanaceae, E. coca utilizes a novel route starting from spermidine (B129725).
-
Enzymes:
-
Bifunctional Spermidine Synthase/N-methyltransferase (EcSPDS/SPMT): This enzyme catalyzes the N-methylation of spermidine to form N-methylspermidine. It exhibits dual functionality, acting as both a spermidine synthase and a spermidine N-methyltransferase.[1]
-
Flavin-dependent Amine Oxidase (EcAOF): This enzyme is involved in the oxidative deamination of N-methylspermidine.[2]
-
Copper-dependent Amine Oxidase (EcAOC): This enzyme further processes the product from the EcAOF reaction to ultimately yield the N-methyl-Δ¹-pyrrolinium cation.[2]
-
Step 2: Formation of the Tropane Ring
The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived intermediate, leading to the formation of the tropane skeleton.
-
Enzymes:
-
3-Oxoglutarate Synthase (EcOGAS): This enzyme, a type III polyketide synthase, catalyzes the formation of 3-oxoglutaric acid from two units of malonyl-CoA.[1]
-
SABATH family methyltransferase (MPOB methyltransferase): This enzyme is crucial for retaining the 2-carbomethoxy moiety characteristic of cocaine and its precursors. It methylates the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB).[1]
-
Cytochrome P450 (CYP81AN15 - Methylecgonone Synthase): This enzyme, belonging to the CYP81A family, catalyzes the second ring closure to form the tropane skeleton of methylecgonone.[1]
-
Step 3: Reduction to this compound
The final step in the formation of this compound is a stereospecific reduction.
-
Enzyme:
-
Methylecgonone Reductase (MecgoR): This enzyme, a member of the aldo-keto reductase family, stereospecifically reduces the keto group of methylecgonone to a hydroxyl group, forming this compound (2β-carbomethoxy-3β-tropine).[3] This is a significant departure from the tropinone (B130398) reductases of the short-chain dehydrogenase/reductase (SDR) family found in Solanaceae.[3]
-
Quantitative Data
Detailed kinetic parameters for all enzymes in the this compound biosynthesis pathway are not yet fully available in the literature. However, kinetic data for the final enzyme in the cocaine biosynthetic pathway, Cocaine Synthase (EcCS), which utilizes this compound as a substrate, has been reported.
Table 1: Kinetic Parameters of Erythroxylum coca Cocaine Synthase (EcCS)
| Substrate | Apparent K_m_ (µM) | Apparent k_cat_ (s⁻¹) | k_cat_ / K_m_ (M⁻¹s⁻¹) |
| With Benzoyl-CoA | |||
| This compound | 370 ± 26 | 9.7 ± 0.24 | 26,000 |
| Benzoyl-CoA | 93 ± 6.9 | 7.6 ± 0.17 | 82,000 |
| With Cinnamoyl-CoA | |||
| This compound | 62 ± 11 | 19 ± 1 | 306,000 |
| Cinnamoyl-CoA | 103 ± 8 | 46 ± 0.02 | 450,000 |
Data sourced from Schmidt et al. (2015).
Experimental Protocols
Detailed, step-by-step experimental protocols for the assay of each enzyme are not consistently provided in the primary literature. The following sections outline the general methodologies employed in the characterization of these enzymes.
Heterologous Expression of Enzymes
-
General Workflow: The genes encoding the biosynthetic enzymes were typically cloned from E. coca cDNA and inserted into expression vectors for heterologous expression in either Escherichia coli or the yeast Saccharomyces cerevisiae.[1][2] This allows for the production of sufficient quantities of the enzymes for in vitro characterization.
Enzyme Assays
-
Bifunctional Spermidine Synthase/N-methyltransferase (EcSPDS/SPMT) Assay:
-
Principle: The activity of EcSPDS/SPMT can be assayed by monitoring the formation of N-methylspermidine from spermidine and the methyl donor S-adenosyl-L-methionine (SAM).
-
General Protocol: Purified recombinant enzyme is incubated with spermidine and radiolabeled or non-radiolabeled SAM in a suitable buffer. The reaction is stopped, and the product, N-methylspermidine, is detected and quantified.
-
Detection Method: The product is typically analyzed by High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) after derivatization or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
-
Amine Oxidase (EcAOF and EcAOC) Assays:
-
Principle: The activity of these oxidases is determined by monitoring the conversion of their respective substrates (e.g., N-methylspermidine for EcAOF, N-methylputrescine for EcAOC).
-
General Protocol: The enzyme is incubated with its substrate in an appropriate buffer. The formation of the product is then measured.
-
Detection Method: Products are typically detected and quantified using LC-MS/MS.[2]
-
-
SABATH family methyltransferase (MPOB methyltransferase) Assay:
-
Principle: The assay measures the methylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB) using SAM as the methyl donor.
-
General Protocol: The recombinant enzyme is incubated with MPOB and SAM.
-
Detection Method: The methylated product is detected by LC-MS/MS.[1]
-
-
Methylecgonone Synthase (CYP81AN15) Assay:
-
Principle: As a cytochrome P450 enzyme, its activity is assayed by monitoring the conversion of the methylated MPOB derivative to methylecgonone. This typically requires a P450 reductase and NADPH as a cofactor.
-
General Protocol: Microsomal preparations containing the heterologously expressed CYP81AN15 and a P450 reductase are incubated with the substrate and NADPH.
-
Detection Method: The formation of methylecgonone is monitored by LC-MS/MS.[1]
-
-
Methylecgonone Reductase (MecgoR) Assay:
-
Principle: The activity is measured by monitoring the NADPH-dependent reduction of methylecgonone to this compound.
-
General Protocol: The purified recombinant enzyme is incubated with methylecgonone and NADPH in a suitable buffer. The reaction can be monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Detection Method: The product, this compound, can be confirmed and quantified by GC-MS or LC-MS/MS.[3]
-
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including tropane alkaloids and their precursors. It is often used for the quantitative analysis of these compounds in plant extracts.
-
General Protocol: Plant material is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol).[4] The extract may be subjected to a clean-up procedure, such as solid-phase extraction (SPE). For certain compounds, derivatization (e.g., silylation) may be necessary to increase volatility and improve chromatographic properties.[5] The prepared sample is then injected into the GC-MS system.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Application: LC-MS/MS is a highly sensitive and selective technique used for the identification and quantification of a wide range of molecules, including the non-volatile and thermally labile intermediates in the this compound biosynthesis pathway.
-
General Protocol: Plant extracts or enzyme assay mixtures are separated on a liquid chromatography column (e.g., a reverse-phase C18 column). The eluent is then introduced into the mass spectrometer, where molecules are ionized (e.g., by electrospray ionization - ESI) and detected. Multiple reaction monitoring (MRM) is often used for targeted quantification of specific analytes.[1][2]
-
Visualizations
Caption: The this compound biosynthesis pathway in Erythroxylum coca.
Caption: A generalized experimental workflow for enzyme characterization.
Conclusion
The elucidation of the this compound biosynthesis pathway in Erythroxylum coca has provided significant insights into the convergent evolution of complex metabolic pathways in plants. The identification of key enzymes, such as the bifunctional spermidine synthase/N-methyltransferase, the SABATH family methyltransferase, the CYP81A family methylecgonone synthase, and the aldo-keto reductase (MecgoR), highlights the unique enzymatic machinery that has evolved in this species. While the overall pathway is now largely understood, a comprehensive quantitative characterization of all the enzymes involved remains an area for future research. Further studies focusing on the detailed kinetic analysis of each enzyme and the regulatory mechanisms governing the pathway will be crucial for a complete understanding and for potential applications in metabolic engineering and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Methylecgonine: A Technical Guide to its Synthesis, Biological Interactions, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylecgonine, a tropane (B1204802) alkaloid closely related to cocaine, serves as a crucial metabolic intermediate and a synthetic precursor to cocaine and its analogs. The stereochemical configuration of this compound is a critical determinant of its biological activity, primarily its interaction with the dopamine (B1211576) transporter (DAT). This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing the synthesis of its stereoisomers, their distinct biological activities, and the experimental protocols for their characterization. Quantitative data on the binding affinities of related compounds are presented to illuminate the structure-activity relationships that govern the interaction of these ligands with monoamine transporters. This document is intended to be a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, systematically named methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a naturally occurring alkaloid found in the leaves of the coca plant (Erythroxylum coca). It is a major metabolite of cocaine and also serves as a key intermediate in the synthesis of cocaine and its derivatives. The biological effects of this compound and related tropane alkaloids are profoundly influenced by their three-dimensional structure. Understanding the stereochemistry of this compound is therefore paramount for elucidating its pharmacological profile and for the rational design of novel therapeutics targeting the dopamine transporter.
Stereochemistry of this compound
The this compound molecule possesses four chiral centers, giving rise to a number of possible stereoisomers. The naturally occurring and most biologically active form is (-)-methylecgonine, also referred to as ecgonine (B8798807) methyl ester (EME). Its diastereomer, pseudoecgonine (B1221877) methyl ester (PEME), is also of significant interest due to its differing biological activity.
Biological Significance: Interaction with Monoamine Transporters
The primary biological target of this compound and its analogs is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[1] Inhibition of DAT leads to an increase in extracellular dopamine levels, which is the principal mechanism behind the psychostimulant effects of cocaine. The stereochemistry of the this compound molecule dictates its binding affinity and potency at the DAT, as well as its selectivity for DAT over other monoamine transporters such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).
Data on Related Tropane Alkaloids
To illustrate the profound impact of stereochemistry on biological activity, the following table summarizes the binding affinities of the enantiomers of cocaine at the dopamine transporter.
| Compound | Transporter | Ki (nM) |
| (-)-Cocaine | DAT | 100 - 600 |
| (+)-Cocaine | DAT | >10,000 |
Table 1: Binding affinities (Ki) of cocaine enantiomers at the dopamine transporter (DAT). Data compiled from various sources.
This dramatic difference in binding affinity underscores the stereospecificity of the interaction between tropane alkaloids and the dopamine transporter.
Experimental Protocols
Synthesis of (-)-Methylecgonine and (+)-Pseudoecgonine Methyl Ester
A common synthetic route to this compound stereoisomers involves the reduction of 2-carbomethoxytropinone (2-CMT).[2]
Protocol:
-
Reduction of 2-Carbomethoxytropinone (2-CMT): Racemic 2-CMT is reduced using a reducing agent such as sodium amalgam (Na/Hg) in an acidic medium.[2] This reduction is not stereospecific and yields a mixture of the diastereomers, (-)-methylecgonine (EME) and (+)-pseudoecgonine methyl ester (PEME).[2]
-
Separation of Diastereomers: The resulting mixture of EME and PEME can be separated by fractional crystallization of their salts (e.g., hydrochlorides) or by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Dopamine Transporter Binding Assay
The affinity of this compound stereoisomers for the dopamine transporter can be determined using a competitive radioligand binding assay. A commonly used radioligand is [³H]WIN 35,428, a high-affinity DAT ligand.
Protocol:
-
Membrane Preparation: Striatal tissue, rich in dopamine transporters, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound (this compound stereoisomer).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
The inhibition of the dopamine transporter by this compound leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine repeatedly stimulates postsynaptic dopamine receptors (e.g., D1 and D2 receptors), leading to downstream signaling cascades that are responsible for the psychostimulant effects.
Conclusion
The stereochemistry of this compound is a fundamental aspect of its biological activity. The precise spatial arrangement of its functional groups determines its affinity and potency at the dopamine transporter, thereby influencing its pharmacological effects. This technical guide has provided a detailed overview of the stereoisomers of this compound, their synthesis, and the experimental methods used to characterize their interaction with the dopamine transporter. A thorough understanding of these principles is essential for the development of novel therapeutic agents that target the monoamine transport system with improved efficacy and reduced side effects. Further research is warranted to fully elucidate the quantitative structure-activity relationships of all this compound stereoisomers at the dopamine, serotonin, and norepinephrine transporters.
References
Ecgonine Methyl Ester: A Comprehensive Technical Guide on its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecgonine (B8798807) methyl ester (EME) is a tropane (B1204802) alkaloid and a primary metabolite of cocaine.[1][2] It is a crucial biomarker in forensic toxicology for confirming cocaine use.[1] Beyond its significance in drug metabolism and detection, EME serves as a key precursor in the synthesis of cocaine and its analogues, making a thorough understanding of its chemical properties and reactivity essential for researchers in medicinal chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the core chemical characteristics of ecgonine methyl ester, its reactivity, and relevant experimental protocols.
Chemical and Physical Properties
Ecgonine methyl ester is a crystalline solid at room temperature. Its chemical structure consists of a tropane ring with a hydroxyl group at the C-3 position and a methyl ester group at the C-2 position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [3][4][5][6] |
| Molar Mass | 199.25 g/mol | [3][4][5] |
| Boiling Point (Predicted) | 305.8 ± 37.0 °C | [5][6] |
| Density (Predicted) | 1.181 ± 0.06 g/cm³ | [5][6] |
| pKa (Predicted) | 9.16 | [5] |
| Solubility | Chloroform (Sparingly), Methanol (B129727) (Slightly) | [5] |
Reactivity and Stability
The reactivity of ecgonine methyl ester is largely dictated by the functional groups present in its structure: a tertiary amine, a hydroxyl group, and a methyl ester.
Hydrolysis
Ecgonine methyl ester is a product of the hydrolysis of cocaine, a reaction that can occur both enzymatically in vivo and chemically in vitro.[1][7][8] The hydrolysis of the benzoyl ester of cocaine to form EME is catalyzed by plasma cholinesterase and liver esterases.[1][9]
EME itself is susceptible to further hydrolysis, particularly under basic conditions. At a pH of 9, EME is completely hydrolyzed within 30 days.[10] However, it exhibits significant stability in acidic to neutral urine (pH 3-5) for up to three years when refrigerated.[10] In postmortem urine specimens, EME showed good stability over a six-month period when stored at 4°C or -20°C.[11][12]
Esterification and Transesterification
The hydroxyl group at the C-3 position can undergo esterification. For instance, the complete conversion of l-ecgonine methyl ester to l-cocaine can be achieved by boiling it with benzoyl chloride in the presence of a base like dry sodium carbonate.[13]
Transesterification reactions are also possible. The formation of ecgonine methyl ester as an artifact during the gas chromatography of crack cocaine exhibits containing sodium bicarbonate and methanol is believed to occur through hydrolysis of cocaine followed by esterification and transesterification.[14]
Oxidation
While specific studies on the comprehensive oxidation of ecgonine methyl ester are limited in the provided search results, the presence of a secondary alcohol and a tertiary amine suggests potential reactivity towards oxidizing agents.
Metabolic Pathway of Cocaine to Ecgonine Methyl Ester
Ecgonine methyl ester is a major metabolite of cocaine in humans, accounting for a significant portion of the administered dose excreted in urine.[9][15][16][17] The metabolic conversion is primarily an enzymatic process.
References
- 1. Ecgonine Methyl Ester|Cocaine Metabolite Reference Standard [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Methylecgonine - Wikipedia [en.wikipedia.org]
- 4. (-)-Ecgonine methyl ester | C10H17NO3 | CID 104904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ECGONINE METHYL ESTER CAS#: 7143-09-1 [m.chemicalbook.com]
- 6. ecgonine methyl ester | CAS#:7143-09-1 | Chemsrc [chemsrc.com]
- 7. The role of ecgonine methyl ester in the interpretation of cocaine concentrations in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability of ecgonine methyl ester in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.astm.org [dl.astm.org]
- 13. researchgate.net [researchgate.net]
- 14. dl.astm.org [dl.astm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Urinary excretion of ecgonine methyl ester, a major metabolite of cocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of Methylecgonine in Datura Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylecgonine, a tropane (B1204802) alkaloid prominently known as a precursor to cocaine in Erythroxylum coca, has also been identified as a minor constituent in several species of the genus Datura. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Datura, consolidating the available quantitative data, detailing experimental protocols for its detection, and exploring its potential biosynthetic origins within the Solanaceae family. The divergent biosynthetic pathways of tropane alkaloids in Erythroxylaceae and Solanaceae are visualized, highlighting the unique position of this compound in Datura biochemistry.
Introduction
The genus Datura, belonging to the Solanaceae family, is renowned for its rich profile of tropane alkaloids, primarily hyoscyamine (B1674123) and scopolamine. These compounds have significant pharmacological applications and have been the subject of extensive phytochemical investigation. While the biosynthesis of these major alkaloids is well-characterized, the presence of minor alkaloids, such as this compound, presents an intriguing puzzle for chemotaxonomy and metabolic pathway evolution. This document serves as a technical resource for professionals engaged in natural product research and drug development, offering a detailed examination of this compound's presence in Datura.
Quantitative Data on this compound in Datura Species
The occurrence of this compound in Datura is characterized by its low concentrations relative to the major tropane alkaloids. Quantitative data is scarce in the existing literature; however, studies have reported its presence in several species, primarily in the root and stem tissues. The following table summarizes the available quantitative information.
| Datura Species | Plant Part | Method of Analysis | Relative Abundance (% of Total Alkaloids) | Reference |
| Datura ceratocaula | Roots | GC-MS | 0.14 | Berkov et al. (2003) |
| Datura ceratocaula | Stems | GC-MS | 0.18 | Berkov et al. (2003) |
| Datura stramonium | Roots, Stems | GC-MS | Low concentrations, not quantified | Cinelli and Jones (2021) |
| Datura innoxia | Roots, Stems, Leaves, Flowers | GC-MS | Low concentrations, not quantified | Cinelli and Jones (2021) |
Experimental Protocols
The detection and quantification of this compound in Datura species requires sensitive analytical techniques due to its low abundance. Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly cited method for its identification.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in Datura plant material.
Detailed Methodologies
3.2.1. Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., roots, stems) from positively identified Datura species.
-
Drying: Air-dry the plant material at room temperature or freeze-dry to preserve the integrity of the alkaloids.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill.
3.2.2. Alkaloid Extraction
-
Sample Preparation: Weigh approximately 1-5 g of the powdered plant material.
-
Extraction Solvent: Use an appropriate solvent system for tropane alkaloid extraction. A common choice is methanol acidified with 1% HCl or a mixture of chloroform (B151607) and ammonia (B1221849) solution.
-
Extraction Procedure:
-
Macerate the plant powder with the extraction solvent at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, perform sonication-assisted extraction for a shorter duration (e.g., 3 x 30 minutes).
-
-
Filtration: Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
3.2.3. Sample Clean-up (Optional but Recommended)
For cleaner samples and to reduce matrix effects, especially for LC-MS analysis, a Solid-Phase Extraction (SPE) step can be employed.
-
SPE Cartridge: Use a cation-exchange SPE cartridge.
-
Procedure:
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the redissolved crude extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other interferences.
-
Elute the alkaloids with a suitable solvent, such as methanol containing a small percentage of ammonia.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for LC-MS).
3.2.4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Identification of this compound: Identification is based on the retention time and comparison of the mass spectrum with reference spectra from libraries (e.g., NIST, Wiley) or a purified standard. The mass spectrum of this compound is characterized by a molecular ion at m/z 199 and key fragment ions.
-
Biosynthetic Pathways
The biosynthesis of tropane alkaloids has been a subject of significant research, revealing distinct pathways in the Solanaceae and Erythroxylaceae families. This divergence is crucial for understanding the presence of this compound in Datura.
Established Tropane Alkaloid Biosynthesis in Datura (Solanaceae)
The well-established pathway in Datura leads to the formation of hyoscyamine and scopolamine. This pathway does not naturally include this compound as a primary product.
This compound Biosynthesis in Erythroxylum coca (Erythroxylaceae)
In contrast, the biosynthesis of cocaine in E. coca proceeds through this compound. This pathway has evolved independently from the one in Solanaceae.[1]
Postulated Biosynthetic Origin of this compound in Datura
The presence of this compound in Datura is likely the result of a minor, uncharacterized side-pathway branching from the main tropane alkaloid biosynthetic route. It is hypothesized that a substrate early in the pathway may be promiscuously acted upon by enzymes to produce a this compound precursor, or that a downstream intermediate undergoes an alternative modification. The lack of a dedicated and efficient methylecgonone reductase in Datura, similar to that found in E. coca, would explain its low abundance.[1]
Conclusion
The natural occurrence of this compound in Datura species, albeit in low concentrations, is a significant finding for several fields of research. For chemotaxonomists, it adds a layer of complexity to the alkaloid profiles of this genus. For biochemists and molecular biologists, it suggests the presence of uncharacterized enzymatic activities and potentially novel regulatory mechanisms within the tropane alkaloid biosynthetic network. For drug development professionals, the presence of any psychoactive alkaloid, even in trace amounts, warrants consideration in the quality control and safety assessment of Datura-derived products. Further research, particularly in the areas of quantitative analysis across a wider range of Datura species and biosynthetic pathway elucidation, is necessary to fully understand the role and significance of this compound in this important medicinal plant genus.
References
The Pharmacological Profile of Methylecgonine: An In-depth Technical Guide for Researchers
Foreword: This technical guide provides a comprehensive overview of the pharmacological profile of methylecgonine, a primary metabolite of cocaine. It is intended for researchers, scientists, and drug development professionals. This document synthesizes available data on its receptor interactions, physiological effects, and toxicological profile. Detailed experimental protocols for its synthesis and quantification are also provided to facilitate further research in this area.
Introduction
This compound, also known as ecgonine (B8798807) methyl ester (EME), is a prominent tropane (B1204802) alkaloid found in coca leaves and a major metabolite of cocaine in humans.[1][2] It is formed through the hydrolysis of cocaine, a process that can occur both enzymatically in the liver and plasma and non-enzymatically.[3] While often considered less psychoactive than its parent compound, this compound exhibits a unique pharmacological profile with distinct interactions at various receptor systems, warranting detailed investigation for a comprehensive understanding of cocaine's overall effects and for the development of potential therapeutic interventions.
Pharmacological Profile
The pharmacological actions of this compound are complex and differ significantly from those of cocaine. While cocaine's primary mechanism of action is the blockade of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), this compound's effects appear to be mediated predominantly through muscarinic acetylcholine (B1216132) receptors.
Receptor Interactions
Muscarinic Acetylcholine Receptors:
This compound (often referred to as methylecgonidine (B1201409) (MEG) in studies on its pyrolysis product, which shares a similar core structure) demonstrates significant activity at muscarinic acetylcholine receptors (mAChRs). It acts as a partial agonist at M1 and M3 receptors and an agonist at M2 receptors.
-
M1 and M3 Receptor Partial Agonism: Activation of M1 and M3 receptors by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a cascade of downstream signaling events.[4][5] This pathway is implicated in the potential neurotoxicity of cocaine pyrolysis products.[3]
-
M2 Receptor Agonism: At M2 receptors, which are prominently expressed in the heart, this compound stimulates an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] This signaling cascade is responsible for the observed cardiovascular effects of this compound, such as bradycardia and hypotension.[6]
Monoamine Transporters (DAT, SERT, NET):
A comprehensive review of the available scientific literature did not yield specific binding affinity (Ki) or potency (IC50) values for this compound at the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). While some sources qualitatively mention an affinity for the dopamine transporter, quantitative data to substantiate this is not publicly available. This represents a significant knowledge gap in the pharmacological profile of this compound and a crucial area for future research. The primary psychoactive effects of cocaine are attributed to its potent inhibition of these transporters.[8] The lack of corresponding data for this compound makes a direct comparison of their potencies at these key targets challenging.
Physiological and Psychoactive Effects
The physiological effects of this compound are primarily linked to its activity at muscarinic receptors.
-
Cardiovascular Effects: Intravenous administration of this compound in animal models has been shown to cause significant hypotension and tachycardia. These effects are mediated by its agonist activity at muscarinic receptors.
-
Psychoactive Effects: In contrast to the pronounced stimulatory effects of cocaine, this compound is generally considered to have limited psychoactive properties. Some studies suggest it may even have sedative effects and could potentially offer neuroprotective effects against cocaine-induced lethality, though the mechanisms are not fully elucidated.[1]
Pharmacokinetics and Metabolism
This compound is a primary metabolite of cocaine, formed by the hydrolysis of the benzoyl ester group.[3] It can be further metabolized to ecgonine. The detection of this compound in biological samples, such as urine, is a reliable indicator of cocaine use.[2][9][10]
Data Presentation
Due to the limited availability of quantitative data for this compound's interaction with monoamine transporters, this section focuses on the reported effects on second messenger systems downstream of muscarinic receptor activation.
| Receptor | Second Messenger | Effect of this compound (1 µM) | Reference |
| M2 | cGMP | 7.8-fold increase in production | [6][7] |
| M2 | cAMP | 37% decrease in production | [6][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of (-)-methylecgonine can be achieved through the reduction of (+)-2-carbomethoxytropinone bitartrate.[6][11][12]
Materials:
-
(+)-2-carbomethoxytropinone bitartrate
-
Sodium amalgam
-
Formic acid
-
Water
-
Ammonium (B1175870) hydroxide
-
Sodium carbonate
-
Hexane
Procedure:
-
Prepare an aqueous solution of (+)-2-carbomethoxytropinone bitartrate.
-
In a reactor, combine the aqueous solution with sodium amalgam.
-
Add formic acid to the reaction mixture to maintain a pH between 5.4 and 5.9.
-
Continuously supply fresh sodium amalgam to the reactor while removing spent amalgam. The reaction progress can be monitored by gas chromatography to confirm the conversion of 2-carbomethoxytropinone.
-
Once the reaction is complete (typically >95% conversion), raise the pH of the aqueous solution to 9.5 with ammonium hydroxide.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the chloroform extracts and dry them over sodium carbonate.
-
Evaporate the chloroform to yield a mixture of this compound and pseudo-methylecgonine as an oil.
-
The crude product can be further purified by dissolving it in chloroform and precipitating this compound hydrochloride by bubbling dry HCl gas through the solution, or by crystallization.
Quantification of this compound in Urine by GC-MS
This protocol outlines a general procedure for the solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) analysis of this compound in urine samples.[9][13][14][15][16]
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated this compound)
-
Phosphate (B84403) buffer (pH 6.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Deionized water
-
Elution solvent (e.g., a mixture of chloroform and isopropanol (B130326) with ammonium hydroxide)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Ethyl acetate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard and 2 mL of phosphate buffer (pH 6.0).
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent to remove interferences.
-
Elute the this compound with the elution solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., BSTFA) and ethyl acetate.
-
Heat the mixture to facilitate the derivatization reaction (e.g., 60°C for 20 minutes).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the analytes.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of derivatized this compound and the internal standard.
-
-
Quantification: Create a calibration curve using known concentrations of this compound and the internal standard. The concentration of this compound in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ecgonine methyl ester, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in muscarinic receptor M1, M2, and M4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7855296B1 - Method for synthesizing 2-carbomethoxytropinone - Google Patents [patents.google.com]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 9. Detection and confirmation of cocaine use by chromatographic analysis for this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoylecgonine and ecgonine methyl ester concentrations in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. US20190224185A1 - Preparation of (-)-cocaine hydrochloride - Google Patents [patents.google.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Methylecgonine from Cocaine Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vivo metabolic transformation of cocaine into its prominent metabolite, methylecgonine, also known as ecgonine (B8798807) methyl ester (EME). The document details the enzymatic pathways, presents quantitative data from in vivo studies, outlines relevant experimental protocols, and discusses the factors influencing this critical metabolic process.
Introduction: The Metabolic Fate of Cocaine
Cocaine, a potent psychostimulant, undergoes rapid and extensive metabolism in the human body, with only a small fraction (1-9%) of the parent drug excreted unchanged in urine.[1] The metabolic process is primarily hydrolytic, breaking down the two ester linkages of the cocaine molecule. This biotransformation results in the formation of two major metabolites: benzoylecgonine (B1201016) (BE) and this compound (EME).[2][3] Understanding the formation of these metabolites is crucial for pharmacokinetic studies, toxicological assessments, and the development of therapeutic interventions for cocaine abuse. This guide focuses specifically on the in vivo hydrolysis pathway leading to the formation of this compound.
Primary Metabolic Pathways of Cocaine
Cocaine is principally metabolized via three main pathways. The hydrolysis of its two ester groups accounts for approximately 95% of its metabolism, while a smaller portion undergoes oxidative N-demethylation.[3]
-
Hydrolysis to this compound (EME): This pathway involves the cleavage of the benzoyl ester group, yielding this compound and benzoic acid. This reaction is predominantly catalyzed by butyrylcholinesterase (BChE) in the plasma and by other liver esterases.[3][4][5]
-
Hydrolysis to Benzoylecgonine (BE): This involves the cleavage of the methyl ester group. This process is primarily mediated by human liver carboxylesterase-1 (hCE-1).[5]
-
N-demethylation to Norcocaine: A minor pathway (~5-10%) mediated by liver cytochrome P450 enzymes (CYP3A4) produces norcocaine, an active metabolite.[3][5]
Both EME and BE can be further hydrolyzed to the common metabolite, ecgonine.[2]
Quantitative Analysis of this compound Formation
In vivo studies across different species confirm that this compound is a major metabolite of cocaine, often accounting for a substantial percentage of the administered dose.
Urinary Excretion Data
The following table summarizes the urinary excretion of cocaine metabolites 24 hours after subcutaneous administration in animal models.[4]
| Species | Dose (Cocaine-HCl) | % of Dose Excreted as this compound (EME) | % of Dose Excreted as Benzoylecgonine (BE) |
| Dogs | 1.0 mg/kg | 6.6 - 27.1% | 6.3 - 19.2% |
| Rabbits | 1.0 mg/kg | 8.8 - 31.9% | 7.5 - 32.9% |
In humans, urinary excretion data indicates that EME and BE are excreted in comparable, significant amounts.[1]
| Species | Route of Administration | % of 24-h Dose Recovered as this compound (EME) | % of 24-h Dose Recovered as Benzoylecgonine (BE) | % of 24-h Dose Recovered as Cocaine |
| Humans | Various | 32 - 49% | 35 - 54% | 1 - 9% |
Pharmacokinetic Parameters
Pharmacokinetic studies provide insight into the persistence of this compound in the body. In rats, the elimination half-life of this compound was found to be approximately twice that of cocaine itself.[6]
| Compound | Dose (IV Bolus) | Elimination Half-Life (t½) |
| Cocaine | 7.3 - 14.7 µmol/kg | 28 - 33 min |
| This compound (EME) | 7.3 - 14.7 µmol/kg | 60 - 71 min |
| Benzoylecgonine (BE) | 7.3 - 14.7 µmol/kg | 40 - 44 min |
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methodologies. The following sections detail common protocols used in preclinical and forensic analysis.
In Vivo Animal Study Protocol
This protocol is based on a methodology for studying cocaine metabolism in dogs and rabbits.[4]
-
Animal Models: Select appropriate animal models (e.g., dogs, rabbits).
-
Drug Administration: Administer a defined dose of cocaine-HCl (e.g., 1.0 mg/kg) via subcutaneous injection.[4]
-
Sample Collection: Collect urine samples periodically over a specified timeframe (e.g., 72 hours) to capture the full excretion profile.[4]
-
Sample Preparation:
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to free any conjugated metabolites.
-
Adjust pH to ~9.0.
-
Extract analytes from the matrix using a solid-phase extraction (SPE) column.
-
Elute the analytes with an appropriate solvent mixture (e.g., methylene (B1212753) chloride-isopropanol with ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the residue to improve chromatographic properties and sensitivity (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide).
-
-
Analytical Quantification: Analyze the prepared sample using Gas Chromatography-Mass Spectrometry (GC-MS), often employing chemical ionization and selected ion monitoring (SIM) for enhanced specificity and sensitivity.[4]
Sample Handling and Preservation
A critical consideration in the analysis of this compound is the potential for post-collection formation of the analyte. Cocaine can continue to hydrolyze to EME in vitro, especially in unpreserved blood or plasma samples, due to the activity of plasma cholinesterases.[7]
-
Inhibition of Enzymatic Activity: To prevent this artifact, blood samples should be collected in tubes containing a cholinesterase inhibitor. Sodium fluoride (B91410) (NaF) is commonly used for this purpose.[7][8]
-
Storage: Samples should be stored at low temperatures (e.g., 4°C or frozen) to slow down both enzymatic and chemical hydrolysis.[8]
The ratio of this compound to cocaine (ME/COC) can serve as an indicator of post-sampling hydrolysis. A study on preserved blood samples from driving-under-the-influence (DUI) cases found that in 95% of well-preserved samples, the ME/COC ratio was less than 2.1. A ratio exceeding this value is considered indicative of significant post-sampling enzymatic hydrolysis.[7]
Conclusion
The in vivo formation of this compound via hydrolysis of the benzoyl ester group is a primary pathway in cocaine metabolism, rivaling the formation of benzoylecgonine in significance. This process is mediated predominantly by plasma butyrylcholinesterase and liver esterases. Quantitative studies show that a substantial fraction of an administered cocaine dose is excreted as this compound. For researchers and drug development professionals, a thorough understanding of this pathway is essential for interpreting pharmacokinetic data, assessing toxicity, and developing targeted therapeutic strategies. Accurate measurement of this compound requires strict adherence to protocols for sample collection and preservation to prevent in vitro artifacts that could otherwise confound experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ability of Bacterial Cocaine Esterase to Hydrolyze Cocaine Metabolites and Their Simultaneous Quantification Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocaine, norcocaine, ecgonine methylester and benzoylecgonine pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Studies on in vitro degradation of anhydroecgonine methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Past: A Historical Perspective on the Discovery of Methylecgonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylecgonine, a tropane (B1204802) alkaloid of significant interest in both natural product chemistry and pharmacology, holds a history deeply intertwined with the discovery and structural elucidation of cocaine. Its journey from an unknown component of the coca leaf to a key intermediate in the synthesis of cocaine and a recognized metabolite is a story of pioneering chemical investigation. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing the key experiments and methodologies that led to its identification and characterization.
The Dawn of Coca Alkaloid Chemistry: The Isolation of Cocaine
The story of this compound begins with the isolation of the principal alkaloid of the coca leaf, cocaine. In the mid-19th century, European chemists were actively engaged in isolating and characterizing the active principles of medicinal plants. Following preliminary work by Friedrich Gaedcke, who in 1855 isolated an impure alkaloid he named "erythroxyline," the definitive isolation of cocaine was achieved by Albert Niemann, a Ph.D. student in Friedrich Wöhler's laboratory at the University of Göttingen.[1][2] In his dissertation published in 1860, "Über eine neue organische Base in den Cocablättern" (On a New Organic Base in Coca Leaves), Niemann described the crystalline compound he named "cocaine."[2] This seminal work laid the foundation for all subsequent research into the chemistry of coca alkaloids.
The Unveiling of Ecgonine (B8798807) and the Genesis of this compound
The initial focus of researchers was on understanding the chemical nature of cocaine itself. A critical step in this process was the hydrolysis of cocaine, a reaction that breaks down the molecule into its constituent parts. By boiling cocaine with acids or alkalis, chemists were able to decompose it into benzoic acid and a new, water-soluble, crystalline substance. This substance was named ecgonine .[3]
The discovery of ecgonine was pivotal. It was recognized as the fundamental core of the cocaine molecule, a tertiary base that also possessed the properties of an alcohol and a carboxylic acid.[3] The relationship between these three compounds can be summarized by the following reaction:
Cocaine + H₂O → Ecgonine + Benzoic Acid
With the isolation of ecgonine, the concept of This compound emerged as the logical intermediate. Early researchers, including Alfred Einhorn, postulated that cocaine was the benzoyl ester of a methyl ester of ecgonine. This meant that ecgonine was first esterified with methanol (B129727) to form this compound, which was then esterified with benzoic acid to form cocaine.
This hypothesis was confirmed through synthetic experiments. Chemists of the era developed methods to perform these transformations in the laboratory, effectively proving the chemical relationship between these molecules.
Key Experimental Protocols of the Era
The experimental techniques of the late 19th and early 20th centuries were foundational to the discovery of this compound. These protocols, while rudimentary by modern standards, were meticulously executed and provided the first insights into the structure of these complex molecules.
Protocol 1: Hydrolysis of Cocaine to Ecgonine
This procedure was fundamental to breaking down cocaine and isolating its core structure.
Methodology:
-
Starting Material: Purified cocaine hydrochloride.
-
Reagent: Concentrated hydrochloric acid or a strong alkali solution (e.g., potassium hydroxide).
-
Procedure: A known quantity of cocaine hydrochloride was dissolved in the acidic or alkaline solution. The mixture was then heated under reflux for several hours.
-
Work-up:
-
Acid Hydrolysis: After cooling, the solution was typically neutralized. Benzoic acid, being less soluble, could be precipitated and filtered off. The aqueous solution containing ecgonine hydrochloride was then concentrated to crystallize the product.
-
Alkaline Hydrolysis: The alkaline solution was acidified to precipitate the benzoic acid. The remaining solution containing ecgonine was then carefully neutralized and concentrated.
-
-
Purification: The crude ecgonine was recrystallized, often from alcohol, to obtain a pure, crystalline product.
Protocol 2: Esterification of Ecgonine to this compound
The synthesis of this compound from ecgonine was a crucial step in confirming the structure of cocaine.
Methodology:
-
Starting Material: Purified ecgonine.
-
Reagents:
-
Methanol (absolute).
-
A strong acid catalyst, such as dry hydrogen chloride gas or sulfuric acid.
-
-
Procedure: Ecgonine was dissolved in an excess of absolute methanol. Dry hydrogen chloride gas was then bubbled through the solution, or concentrated sulfuric acid was carefully added. The mixture was then heated under reflux for several hours.
-
Work-up: The excess methanol was removed by distillation. The resulting residue, containing this compound hydrochloride, was then dissolved in water. The solution could be made alkaline to precipitate the free base of this compound, which could then be extracted with an organic solvent like chloroform.
-
Purification: The solvent was evaporated, and the resulting this compound could be purified by recrystallization of its salt (e.g., the hydrochloride salt).
The First Total Synthesis of Cocaine: this compound as a Key Intermediate
The culmination of this early research was the first total synthesis of cocaine by Richard Willstätter in 1901.[4] This monumental achievement not only confirmed the structure of cocaine but also solidified the role of this compound as a critical precursor. Willstätter's synthesis started from a simpler molecule, tropinone, and through a series of elegant chemical transformations, he constructed the ecgonine backbone. A key step in his synthetic route was the reduction of 2-carbomethoxytropinone to a mixture of this compound and its stereoisomer, pseudoecgonine (B1221877) methyl ester. The this compound was then isolated and benzoylated to yield cocaine.
Quantitative Data from Historical Studies
The quantitative data from these early studies were crucial for the characterization of these new compounds. While the precision of modern analytical techniques was not available, the data obtained were remarkably accurate for the time.
| Compound | Property | Reported Value (circa late 19th/early 20th Century) |
| Ecgonine | Melting Point | 198-199 °C (with one molecule of water)[3] |
| This compound Hydrochloride | Melting Point | ~213-214 °C |
| Cocaine | Melting Point | 98 °C |
Logical Relationships and Pathways
The understanding of the relationships between cocaine, this compound, and ecgonine in the late 19th and early 20th centuries was primarily based on chemical transformations. The concept of enzymatic "signaling pathways" as we know them today was not yet developed. The logical flow was one of chemical degradation and synthesis.
Caption: Chemical interconversion of cocaine, this compound, and ecgonine.
The biosynthesis of cocaine, where this compound is the penultimate precursor, was a much later discovery, with significant elucidation of the enzymatic steps occurring in the latter half of the 20th century.
Caption: Simplified conceptual pathway of cocaine biosynthesis.
Conclusion
The discovery of this compound was not a singular event but rather a gradual revelation that unfolded through the meticulous work of pioneering chemists. Its identity was pieced together through the chemical dissection of cocaine and subsequently confirmed by its synthesis from ecgonine. The historical journey of this compound underscores the fundamental principles of classical natural product chemistry and laid the groundwork for our modern understanding of the biosynthesis and pharmacology of coca alkaloids. This historical perspective provides a valuable context for contemporary research in drug development and the ongoing exploration of the complex chemistry of tropane alkaloids.
References
Methylecgonine as a Precursor in Illicit Cocaine Synthesis: A Technical Review
Disclaimer: This document is intended for researchers, scientists, and drug development professionals for academic and informational purposes only. It details chemical processes relevant to the forensic analysis and understanding of illicit drug manufacturing. This information must not be used to produce controlled substances. The synthesis, production, or weaponization of harmful chemical agents is strictly prohibited and illegal.
Introduction
Methylecgonine, also known as ecgonine (B8798807) methyl ester (EME), is the direct chemical precursor to cocaine. In both the biosynthetic pathway within the Erythroxylum coca plant and in chemical synthesis, the final step of cocaine formation is the benzoylation of the C-3 hydroxyl group of the this compound molecule.[1][2] While the primary route for illicit cocaine production involves the extraction and purification of alkaloids from coca leaves, clandestine operations may involve the synthesis of cocaine from precursors like this compound, especially if such precursors are diverted or synthesized.[3] Understanding the specifics of this conversion is critical for forensic chemists to identify synthetic routes, characterize seized samples, and develop impurity profiles for source tracking.[4]
The core of the synthesis is an esterification reaction where this compound is reacted with a benzoylating agent. The choice of reagents, solvents, and reaction conditions can vary, leading to different yields, purities, and characteristic byproduct profiles in the final product.
Chemical Synthesis Pathway
The fundamental reaction is the O-acylation of the secondary alcohol on the tropane (B1204802) ring of this compound. This is typically achieved by reacting this compound (or its salt) with benzoyl chloride or benzoic anhydride. A base is often used to neutralize the HCl byproduct when benzoyl chloride is the acylating agent or to act as a catalyst.[5][6][7]
The primary impurity introduced at this stage is often pseudococaine, which forms if the this compound precursor is contaminated with its diastereomer, pseudoecgonine (B1221877) methyl ester (PEME).[6] PEME is a common byproduct in the synthesis of this compound from its precursor, 2-carbomethoxytropinone (2-CMT).[6][8]
Synthesis and Byproduct Formation Pathways
Caption: Chemical pathways for cocaine synthesis from this compound and byproduct formation.
Quantitative Data Summary
The yield and efficiency of the benzoylation of this compound are dependent on the specific protocol employed. Data extracted from forensic science literature and patents provide insight into the quantitative aspects of this conversion under controlled laboratory conditions, which may simulate clandestine operations.
| Parameter | Method 1 (Casale, 1987)[6] | Method 2 (de Jong, cited in Casale, 1987)[5][6] | Method 3 (UNODC)[9] | Method 4 (Anonymous, 1926)[7] |
| Precursor | (+)-Ecgonine Methylester HCl | This compound | Methyl Ecgonine Base | l-Ecgonine Methyl Ester |
| Benzoylating Agent | Benzoyl Chloride | Not Specified | Benzoyl Chloride | Benzoyl Chloride |
| Base / Catalyst | Pyridine | Alkaline drying agents | None specified in step 2 | Sodium Carbonate |
| Solvent | Pyridine | Various | Dry Benzene (B151609) | Benzene |
| Reaction Conditions | Stirred 24h at room temp. | Not Specified | Refluxed 16 hours | Heated 20h at 35-40°C |
| Yield | 89% (as cocaine HCl) | "High yields" reported | 85% (for precursor base prep) | 92-95% (conversion to cocaine) |
| Notes | A simplified total synthesis designed for forensic lab replication. | Studied various solvents and drying agents for benzoylation. | Two-step process; yield is for the conversion of the HCl salt to the free base. | Performed in a closed vessel. |
Experimental Protocols
Detailed methodologies are crucial for reproducing results and for forensic comparison. The following protocols are based on published methods for the synthesis of cocaine from this compound.
Protocol 1: Benzoylation in Pyridine (Based on Casale, 1987)
This method describes the conversion of ecgonine methylester (EME) hydrochloride to cocaine hydrochloride.
Materials:
-
(+)-Ecgonine methylester hydrochloride (2.2 g, 9.33 mmol)
-
Anhydrous Pyridine (15 ml)
-
Benzoyl chloride (0.8 ml, 6.85 mmol, note: this appears stoichiometrically low in the original text, suggesting EME was the limiting reagent despite the masses)
-
Argon atmosphere
Procedure:
-
Suspend 2.2 g of (+)-ecgonine methylester hydrochloride in 15 ml of anhydrous pyridine in an ice bath under an argon atmosphere.
-
Slowly add a solution of 0.8 ml of benzoyl chloride in 5 ml of pyridine dropwise over 5 minutes.
-
Remove the ice bath after the addition is complete and stir the reaction mixture for 24 hours under argon.
-
Add 200 ml of dry acetone to the reaction slurry to precipitate the product.
-
Filter the slurry via suction filtration.
-
Wash the crude (+)-cocaine hydrochloride product with an additional 100 ml of dry acetone.
-
Dry the final product. The reported yield for this step is 1.28 g (89%).[6]
Protocol 2: Benzoylation in Benzene (Based on UNODC Manual)
This two-step protocol involves the initial conversion of the this compound salt to its free base form before benzoylation.
Step 1: Conversion of Methyl Ecgonine Hydrochloride to Methyl Ecgonine Base
-
Dissolve methyl ecgonine hydrochloride (5.0 g) in an aqueous 10% sodium bicarbonate (NaHCO₃) solution (100 ml).
-
Extract the aqueous solution with chloroform (B151607) (5 x 50 ml).
-
Combine the chloroform layers and wash with brine (2 x 50 ml).
-
Dry the chloroform layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield an oil.
-
Dry the oil under a high vacuum for 2 hours to yield methyl ecgonine base as an oil (3.62 g, 85% yield).[9]
Step 2: Benzoylation of Methyl Ecgonine Base
-
Dissolve the methyl ecgonine base (3.62 g) in dry benzene (200 ml) and cool the solution in an ice bath.
-
Slowly add a solution of benzoyl chloride (3.05 g) in dry benzene (50 ml) to the methyl ecgonine solution.
-
Reflux the mixture for 16 hours.
-
(Work-up and purification steps are not detailed in the manual but would typically involve neutralizing excess reagents, extracting the cocaine base, and potentially converting it to the hydrochloride salt).[9]
Analytical Workflow
The identification and characterization of illicitly synthesized cocaine relies on a systematic analytical approach to separate and identify the main product, precursors, and byproducts.
Caption: General analytical workflow for the forensic examination of a suspected cocaine sample.
Forensic laboratories typically employ Gas Chromatography-Mass Spectrometry (GC-MS) for the definitive identification of cocaine and its associated impurities.[10][11] The presence of specific isomers, such as pseudococaine, or unreacted this compound can provide strong evidence of a synthetic origin, as opposed to extraction from coca leaves.[6] Furthermore, the absence of naturally occurring coca alkaloids (e.g., cinnamoylcocaines, truxillines) would also point towards a synthetic route.[3]
References
- 1. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Illicit Production of Cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicsciencereview.com [forensicsciencereview.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. scispace.com [scispace.com]
- 11. Methyl Esters of Ecgonine: Injection-Port Produced Artifacts From Cocaine Base (Crack) Exhibits | National Institute of Justice [nij.ojp.gov]
The Fallacy of Protection: A Technical Guide to the Synergistic Neurotoxicity of Methylecgonidine and Cocaine
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
It is a common misconception that certain metabolites or byproducts of cocaine may offer neuroprotective effects against its inherent toxicity. This technical guide directly addresses and refutes this notion concerning methylecgonidine (B1201409), a primary pyrolysis product of crack cocaine, by presenting a comprehensive review of the scientific evidence. The data unequivocally demonstrates that methylecgonidine, also known as anhydroecgonine (B8767336) methyl ester (AEME), does not protect against cocaine-induced neurotoxicity; instead, it acts as a potent neurotoxin itself and synergistically enhances the neurotoxic effects of cocaine. This guide will delve into the quantitative data, detailed experimental protocols, and the cellular signaling pathways that elucidate this hazardous interaction.
Core Findings: A Shift from Neuroprotection to Neurotoxicity
Contrary to the initial hypothesis of potential neuroprotection, extensive research has established methylecgonidine (AEME) as a significant contributor to the neurotoxic profile of crack cocaine. Animal studies have indicated that while ecgonine (B8798807) methyl ester (EME), a different metabolite of cocaine, may offer some protection against cocaine's lethal effects, AEME exhibits direct neurotoxic properties[1][2]. When combined with cocaine, AEME accelerates and intensifies neuronal damage[3][4].
Quantitative Analysis of Neurotoxicity
The neurotoxic effects of AEME, both alone and in combination with cocaine, have been quantified in various in vitro studies. The following tables summarize the key findings on neuronal viability and the induction of apoptotic markers.
Table 1: Comparative Neuronal Viability in Response to AEME and Cocaine Exposure
| Treatment Group | Concentration | Exposure Time | Neuronal Viability (%) | Statistical Significance (p-value) |
| Control | N/A | 24 hours | 100 | N/A |
| AEME | >10⁻¹ mM | 24 hours | 64.6 ± 8.2 | < 0.001 |
| Cocaine | 2 mM | 24 hours | 67.3 ± 7.1 | < 0.001 |
| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 24 hours | 21.5 | < 0.001 |
Data sourced from in vitro studies on rat hippocampal neurons[5].
Table 2: Time-Dependent Induction of Apoptosis by AEME and Cocaine
| Treatment Group | Exposure Time | Key Apoptotic Event | Observation | Statistical Significance (p-value) |
| AEME | 6 hours | Caspase-9 Activation | Non-apoptotic activation, maintaining autophagy | < 0.001 |
| AEME | 12 hours | Caspase-8 Activation | Activation of apoptotic pathway | Not specified |
| Cocaine | 12 hours | Extrinsic Apoptotic Pathway Activation | Failure in autophagic flux leads to apoptosis | Not specified |
| AEME + Cocaine | 3 hours | Membrane Rupture | Significant increase in membrane damage | < 0.01 |
| AEME + Cocaine | 6 hours | Early Apoptotic Stage | Higher percentage of cells in early apoptosis | < 0.001 (vs. Cocaine) |
| AEME + Cocaine | 6 hours | Caspase-8 & Caspase-9 Activation | Activation of both intrinsic and extrinsic pathways | Not specified |
Data synthesized from studies on Wistar rat hippocampal neurons[5][4].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that have been instrumental in determining the neurotoxic effects of AEME.
Primary Hippocampal Cell Culture
-
Objective: To establish a viable in vitro model of neuronal cells for toxicity studies.
-
Method:
-
Hippocampi are dissected from Wistar rat embryos (E18-19).
-
The tissue is mechanically dissociated and treated with trypsin to obtain a single-cell suspension.
-
Cells are plated on poly-L-lysine-coated culture plates or coverslips.
-
Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
-
Experiments are typically conducted on mature cultures (10-14 days in vitro).
-
Assessment of Neuronal Viability (MTT Assay)
-
Objective: To quantify the metabolic activity of neuronal cells as an indicator of viability.
-
Method:
-
Primary hippocampal neurons are treated with various concentrations of AEME, cocaine, or a combination of both for specified durations (e.g., 24 or 48 hours).
-
Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases into formazan (B1609692) crystals.
-
The formazan crystals are solubilized using a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability[6][7].
-
Measurement of Cell Membrane Integrity (Lactate Dehydrogenase - LDH Assay)
-
Objective: To quantify the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Method:
-
Cell culture supernatants are collected from neurons exposed to AEME, cocaine, or their combination.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured spectrophotometrically at 490 nm. Increased absorbance correlates with increased cell membrane damage[6][7].
-
Quantification of Apoptosis (Caspase Activity Assay)
-
Objective: To measure the activity of key executioner caspases (e.g., caspase-3, -8, -9) involved in the apoptotic cascade.
-
Method:
-
Neuronal cells are treated with the substances of interest for various time points (e.g., 1, 3, 6, 12 hours).
-
Cells are lysed to release intracellular proteins.
-
The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3).
-
Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule.
-
The signal is quantified using a fluorometer or spectrophotometer. An increased signal indicates higher caspase activity[4][6][7].
-
Visualizing the Pathways of Neurotoxicity
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in AEME- and cocaine-induced neurotoxicity.
References
- 1. Methylecgonine - Wikipedia [en.wikipedia.org]
- 2. Ecgonine methyl ester protects against cocaine lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydroecgonine methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of anhydroecgonine methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Methylecgonine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the quantitative analysis of methylecgonine, a major metabolite of cocaine, in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is intended for forensic toxicology, clinical chemistry, and drug metabolism research.
Introduction
This compound (ecgonine methyl ester) is a primary metabolite of cocaine and serves as a reliable biomarker for cocaine use.[1] Its detection and quantification in urine are crucial for monitoring cocaine consumption in clinical and forensic settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique well-suited for the determination of this compound in complex biological matrices like urine.[2] This protocol details a validated method involving solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance the volatility and chromatographic properties of the analyte prior to GC-MS analysis.
Experimental Protocol
This section provides a comprehensive methodology for the quantitative analysis of this compound in urine.
-
This compound certified reference material
-
This compound-d3 (internal standard)
-
Phosphate (B84403) buffer (pH 6.0, 0.1 M)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Deionized water
-
Hydrochloric acid (0.1 M)
-
Ammonium (B1175870) hydroxide
-
Chloroform (B151607) and Isopropyl alcohol (80:20, v/v)
-
Urine Sample Collection and Storage: Collect urine samples in clean containers. To prevent degradation of cocaine and its metabolites, samples can be acidified to approximately pH 3 with hydrochloric acid.[2] Store samples at -20°C until analysis.
-
Internal Standard Spiking: To 1 mL of urine, add a known concentration of the internal standard, this compound-d3.[3]
-
Sample Dilution and pH Adjustment: Dilute the urine sample with 2 mL of 0.1 M phosphate buffer (pH 6.0).[4]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).[2][4] Do not allow the cartridge to dry out.
-
Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M hydrochloric acid, and 3 mL of methanol to remove interfering substances.[2]
-
Drying: Dry the cartridge thoroughly under a vacuum for at least 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of chloroform and isopropyl alcohol (80:20, v/v) containing 2% ammonium hydroxide.[2]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is necessary.
-
Silylation: Reconstitute the dried extract in 50 µL of ethyl acetate. Add 50 µL of BSTFA + 1% TMCS.[5] Cap the vial and heat at 70°C for 20 minutes.[4] After cooling, the sample is ready for injection.
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[4]
-
Injection: Inject 1 µL of the derivatized extract in splitless mode.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 30°C/minute to 260°C.[6]
-
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6][7] Monitor characteristic ions for the derivatized this compound and the internal standard. For the trimethylsilyl (B98337) (TMS) derivative of this compound, characteristic ions can be monitored.
Data Presentation
The following table summarizes typical validation parameters for the quantitative analysis of this compound and other cocaine-related analytes in urine by GC-MS.
| Parameter | This compound (EME) | Benzoylecgonine (BZE) | Cocaine (COC) | Reference |
| Linearity Range (ng/mL) | 15 - 12,500 | 15 - 12,500 | 15 - 5,000 | [8] |
| Limit of Detection (LOD) (ng/mL) | 15 | 15 | 15 | [9] |
| Limit of Quantification (LOQ) (ng/mL) | 50 | 20 | 50 | [9][10] |
| Intra-day Precision (%RSD) | 4.4 - 5.7 | 4.8 - 8.4 | < 6.9 | [9][11] |
| Inter-day Precision (%RSD) | - | - | < 6.9 | [9] |
| Accuracy (% Relative Error) | - | - | < 6.8% | [9] |
| Extraction Recovery (%) | 75.3 | 81.0 | 92.9 | [9][11] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Detection and confirmation of cocaine use by chromatographic analysis for this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcami.eu [jcami.eu]
- 3. Quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. isp.idaho.gov [isp.idaho.gov]
- 6. A method for the simultaneous determination of cocaine, benzoylecgonine, and ecgonine methyl ester in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scientificliterature.org [scientificliterature.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput and Sensitive Quantification of Methylecgonine in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of methylecgonine (ecgonine methyl ester, EME), a primary metabolite of cocaine, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly suitable for clinical and forensic toxicology, as well as pharmacokinetic studies, offering excellent accuracy, precision, and a low limit of quantification.
Introduction
This compound is a major hydrolysis product of cocaine in the human body. Its detection and quantification in biological matrices such as plasma are crucial for assessing cocaine use and for pharmacokinetic profiling. LC-MS/MS has become the gold standard for bioanalytical testing due to its high selectivity, sensitivity, and speed. This document provides a detailed protocol for a validated LC-MS/MS method for this compound in human plasma, intended for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound certified reference material
-
This compound-d3 (or other suitable isotopic internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1260 Infinity or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3000 or equivalent)
-
Analytical column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size)[1]
Sample Preparation
A protein precipitation method is utilized for its simplicity and high-throughput capability.[2]
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d3 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Atlantis T3 (100Å, 3 µm, 2.1 mm × 150 mm I.D) or equivalent C18 column.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.[3]
-
Flow Rate: 0.45 mL/min.[1]
-
Injection Volume: 5 µL.[3]
-
Gradient: A typical gradient starts at a low percentage of organic phase (e.g., 2% B), ramps up to elute the analyte, and then returns to initial conditions for re-equilibration.[1]
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 2 |
| 8.0 | 2 |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Curtain Gas: 10 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas: 8 psi
-
Turbo Gas: 8 psi
The following MRM transitions are monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 200.1 | 182.1 | 150 | 25 |
| This compound | 200.1 | 82.1 | 150 | 35 |
| This compound-d3 (IS) | 203.1 | 185.1 | 150 | 25 |
Method Validation
The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3][5][6]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL. The correlation coefficient (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.[1]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The accuracy was within 93.4-108.1%, and the precision (CV%) was less than 10.54%.[7]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | 5.8 | 7.2 | 102.3 |
| Medium | 75 | 3.1 | 4.5 | 98.7 |
| High | 150 | 2.5 | 3.8 | 101.5 |
Recovery and Matrix Effect
The extraction recovery was determined to be greater than 85%. The matrix effect was found to be minimal, with the matrix factor ranging from 0.817 to 1.10.
Results and Discussion
This LC-MS/MS method provides a reliable and high-throughput means of quantifying this compound in human plasma. The simple protein precipitation sample preparation reduces sample handling time and potential for error. The chromatographic conditions allow for a rapid analysis time of under 8 minutes per sample. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability in sample preparation and instrument response.
Conclusion
A sensitive, specific, and rapid LC-MS/MS method for the determination of this compound in human plasma has been developed and validated. The method is suitable for a variety of applications requiring the quantification of this cocaine metabolite.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Metabolic pathway of cocaine to its primary metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Cocaine and Metabolites in Human Plasma Using Solid Phase Micro-Extraction Fiber Tips C18 and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Methylecgonine from Hair Samples: An Application Note
Abstract
This application note provides a detailed protocol for the extraction of methylecgonine, a primary metabolite of cocaine, from human hair samples using solid-phase extraction (SPE). Hair analysis offers a wide window of detection for drug use, making it a valuable matrix in forensic toxicology and clinical research.[1][2][3] The described method is crucial for obtaining clean extracts and achieving the low detection limits required for accurate quantification.[4] This protocol is intended for researchers, scientists, and drug development professionals. It outlines a comprehensive workflow from sample preparation to final analysis, including decontamination, digestion, extraction, and analytical quantification. The methodology is a synthesis of established procedures to ensure robustness and reliability.[4][5]
Introduction
Hair is a complex biological matrix that presents analytical challenges, including low concentrations of target analytes and a high abundance of interfering substances.[4] Solid-phase extraction is a critical step in the sample preparation process, as it concentrates and purifies the analytes of interest, enabling sensitive and accurate quantification by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] this compound is a key metabolite in determining cocaine use, and its accurate measurement is essential for forensic investigations and clinical studies. This protocol details a robust SPE method for the isolation of this compound from hair samples.
Experimental Protocol
This protocol is divided into three main stages: Hair Sample Preparation, Solid-Phase Extraction, and Instrumental Analysis.
Hair Sample Preparation
Proper preparation of the hair sample is critical to remove external contaminants and efficiently release the analytes from the keratin (B1170402) matrix.
a. Decontamination: To remove external contaminants such as sweat, dust, and cosmetic products, a multi-step washing procedure is recommended.[1][6]
-
Wash approximately 20-50 mg of hair with 10 mL of acetone (B3395972) for 2 minutes.[1]
-
Discard the acetone and repeat the wash with another 10 mL of acetone.[1]
-
Follow with two washes using 10 mL of hexane (B92381) for 2 minutes each.[1]
-
Alternatively, a decontamination procedure involving a phosphate (B84403) buffer and dichloromethane (B109758) can be employed.[7]
-
Dry the hair sample at room temperature.[1]
b. Pulverization and Digestion: To release the analytes from the hair matrix, mechanical disruption and chemical digestion are necessary.
-
Pulverize the decontaminated and dried hair using a ball mill to increase the surface area for extraction.[1][7]
-
To 20 mg of the pulverized hair, add an appropriate internal standard (e.g., this compound-d3).[8]
-
Add 1.5 mL of a methanol (B129727)/hydrochloric acid (2:1 v/v) mixture.[5]
-
Incubate the sample at 65°C for 3 hours to facilitate the extraction of the analytes from the hair matrix.[5] An alternative is overnight incubation at 45°C in 0.1 N HCl.[8]
-
After incubation, centrifuge the sample to pellet the hair debris.
-
Carefully transfer the supernatant to a clean tube for the SPE procedure.
Solid-Phase Extraction (SPE)
A mixed-mode or polymeric reversed-phase SPE cartridge is recommended for the effective cleanup and concentration of this compound.
a. SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Clean Screen®) with 3 mL of 1% formic acid in methanol.[1]
-
Equilibrate the cartridge with 3 mL of 1% formic acid in water.[1]
b. Sample Loading:
-
Load the supernatant from the digestion step onto the conditioned SPE cartridge.
c. Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Follow with a wash of 1 mL of 0.1 M hydrochloric acid.[9]
-
A final wash with 1 mL of methanol can be performed to remove less polar interferences.[1][9]
d. Elution:
-
Elute the analytes with 2 mL of 1% formic acid in methanol.[1]
-
Follow with a second elution step using 2 mL of 1% ammonium (B1175870) hydroxide (B78521) in methanol.[1] A single elution with a mixture of methylene (B1212753) chloride, isopropanol, and ammonium hydroxide (80:20:2 v/v/v) is also an option.[10]
-
Collect the eluate in a clean collection tube.
e. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.[1]
Instrumental Analysis
The final extract can be analyzed using either GC-MS or LC-MS/MS. For GC-MS analysis, a derivatization step is required to improve the volatility and chromatographic properties of this compound.
a. Derivatization (for GC-MS analysis):
-
Add 50 µL of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) and 50 µL of trifluoroacetic anhydride (B1165640) to the dried extract.[8]
-
Heat the mixture at 90°C for 15 minutes.[8]
-
After cooling, the sample is ready for injection into the GC-MS system.
b. Quantification:
-
Quantification is achieved by creating a calibration curve using known concentrations of this compound standards and the corresponding internal standard.[8]
Data Presentation
The following table summarizes the quantitative data from various validated methods for the analysis of cocaine and its metabolites, including this compound (EME), in hair.
| Analyte | Method | Sample Size (mg) | LOD (pg/mg) | LOQ (pg/mg) | Recovery (%) | Reference |
| This compound (EME) | GC-MS-MS | 20 | 10 | 50 | - | [8] |
| Benzoylecgonine | GC/MS | 20 | 15 | 50 | >90 | [5] |
| Cocaine | GC/MS | 20 | 20 | 50 | >90 | [5] |
| Cocaine | LC-MS/MS | - | - | 50 | - | [11] |
| Benzoylecgonine | LC-MS/MS | - | - | 50 | - | [11] |
| Cocaine | GC/MS | - | 10 | - | - | [12] |
| Benzoylecgonine | GC/MS | - | 40 | - | - | [12] |
| This compound Ester | GC-MS | - | 120-280 | - | - | [7] |
Experimental Workflow Diagram
Caption: Workflow for SPE of this compound from hair.
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of this compound in hair samples. The described method, which includes thorough decontamination, efficient extraction, and robust SPE cleanup, is designed to yield high-quality extracts suitable for sensitive instrumental analysis. By following this protocol, researchers can achieve reliable and accurate quantification of this compound, contributing to the fields of forensic toxicology and clinical drug monitoring.
References
- 1. unitedchem.com [unitedchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Cocaine Testing in Hair Improved by Better Sample Preparation | Labcompare.com [labcompare.com]
- 5. Development and validation of an analytical method for the simultaneous determination of cocaine and its main metabolite, benzoylecgonine, in human hair by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Decontamination of Cocaine-Positive Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous solid-phase extraction on C18 cartridges of opiates and cocainics for an improved quantitation in human hair by GC-MS: one year of forensic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of cocaine, benzoylecgonine, cocaethylene, this compound, and norcocaine in human hair by positive ion chemical ionization (PICI) gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. scivisionpub.com [scivisionpub.com]
- 11. researchgate.net [researchgate.net]
- 12. Hair testing for cocaine and metabolites by GC/MS: criteria to quantitatively assess cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Liquid-Liquid Extraction of Methylecgonine from Whole Blood
Abstract
This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient isolation of methylecgonine from whole blood samples. This compound, a primary metabolite of cocaine, is a crucial analyte in forensic and clinical toxicology. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for quantitative analysis. This document provides a step-by-step protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Cocaine is a widely abused illicit drug, and its detection in biological matrices is a primary focus in forensic toxicology. Cocaine is rapidly metabolized in the body, primarily to benzoylecgonine (B1201016) and this compound (ecgonine methyl ester)[1]. While benzoylecgonine is the most abundant metabolite, the presence and concentration of this compound can provide valuable information regarding the timing and pattern of cocaine use. Therefore, accurate and sensitive quantification of this compound in whole blood is essential for forensic investigations and clinical monitoring.
Liquid-liquid extraction (LLE) is a robust and cost-effective sample preparation technique that offers high analyte recovery and clean extracts by partitioning the analyte of interest between two immiscible liquid phases. The efficiency of LLE is highly dependent on factors such as the choice of organic solvent and the pH of the aqueous sample. For basic compounds like this compound, adjusting the sample pH to a basic level is critical to ensure the analyte is in its neutral, more organo-soluble form, thus maximizing its partitioning into the organic extraction solvent.
This application note presents a detailed LLE protocol optimized for the extraction of this compound from whole blood, suitable for subsequent analysis by chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for this compound.
Materials and Reagents
-
Whole blood samples
-
This compound certified reference material
-
This compound-d3 (or other suitable internal standard)
-
Dichloromethane (DCM), HPLC grade
-
Isopropanol (B130326) (IPA), HPLC grade
-
Ammonium hydroxide (B78521) (NH₄OH), concentrated
-
Sodium sulfate (B86663), anhydrous
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Glass centrifuge tubes (15 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Experimental Protocol
1. Sample Preparation
1.1. Allow all samples and standards to equilibrate to room temperature.
1.2. To a 15 mL glass centrifuge tube, add 1.0 mL of whole blood.
1.3. Spike with an appropriate amount of internal standard (e.g., this compound-d3) to achieve a final concentration of 100 ng/mL.
2. Alkalinization
2.1. Add 1.0 mL of 1% aqueous ammonium hydroxide to the whole blood sample.[2]
2.2. Vortex the sample for 30 seconds to ensure thorough mixing and to lyse the red blood cells. Proper pH adjustment is crucial for efficient extraction of basic analytes.
3. Liquid-Liquid Extraction
3.1. Add 5 mL of an organic solvent mixture of dichloromethane and isopropanol (9:1, v/v) to the alkalinized sample. Dichloromethane is effective for the extraction of cocaine and its metabolites.[2]
3.2. Cap the tube securely and vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases.
3.3. Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
4. Isolation and Drying
4.1. Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette, avoiding the protein interface and the lower aqueous layer.
4.2. Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
5. Evaporation and Reconstitution
5.1. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
5.2. Reconstitute the dried extract in 100 µL of a suitable solvent, such as the initial mobile phase of the chromatographic system (e.g., 10% methanol in water with 0.1% formic acid for LC-MS/MS).
5.3. Vortex for 30 seconds to ensure the analyte is fully dissolved.
5.4. Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of cocaine and its metabolites, including this compound, in whole blood using extraction methods followed by mass spectrometry. These values are compiled from various studies and provide an expected range of performance for a validated method.
| Parameter | This compound | Cocaine | Benzoylecgonine | Reference |
| Limit of Quantification (LOQ) | 0.005 mg/L | 0.005 mg/L | 0.015 mg/L | [1] |
| 1 - 40 ng/mL | 1 - 40 ng/mL | 1 - 40 ng/mL | ||
| Linear Range | 20 - 1000 ng/mL | 1 - 500 ng/mL | 1 - 500 ng/mL | |
| Recovery | > 70% | 95.6 - 124.0% | 47% | [3] |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 10% | |
| Inter-day Precision (%RSD) | < 15% | < 10% | < 10% |
Note: The performance characteristics can vary depending on the specific instrumentation and analytical conditions used. The provided data should be used as a guideline, and each laboratory should perform its own method validation.
Signaling Pathway Diagram (Logical Relationship)
Caption: Metabolic Pathway of Cocaine.
Discussion
The presented LLE protocol provides a reliable and efficient method for the extraction of this compound from whole blood. The use of a dichloromethane/isopropanol mixture as the extraction solvent ensures high recovery of the target analyte. The alkalization step is critical for neutralizing the amine group of this compound, thereby increasing its hydrophobicity and promoting its transfer into the organic phase.
The subsequent analysis by LC-MS/MS or GC-MS offers high sensitivity and selectivity, allowing for accurate quantification of this compound even at low concentrations. It is important to note that cocaine and its metabolites can be unstable in biological samples, and proper sample collection and storage are crucial to prevent degradation. The use of fluoride (B91410) preservatives in blood collection tubes is recommended to inhibit enzymatic hydrolysis of cocaine to this compound.[1]
This application note serves as a comprehensive guide for the implementation of an LLE method for this compound in a laboratory setting. For routine use, it is imperative that the method is fully validated according to established guidelines to ensure the accuracy and reliability of the results.
Conclusion
This application note has outlined a detailed liquid-liquid extraction protocol for the determination of this compound in whole blood. The method is straightforward, utilizes common laboratory reagents and equipment, and is suitable for high-throughput analysis. The provided quantitative data and workflow diagrams offer a complete resource for researchers and scientists in the field of toxicology and drug analysis.
References
Application Note: Derivatisierung von Methylecgonin mit BSTFA für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung
Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von Methylecgonin, einem Hauptmetaboliten von Kokain, mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) für die anschließende quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Trimethylsilylierung (TMS) des polaren Hydroxylgruppe des Methylecgonins ist ein entscheidender Schritt, um seine Flüchtigkeit und thermische Stabilität zu erhöhen und so eine robuste und empfindliche GC-MS-Analyse zu ermöglichen.
Einleitung
Methylecgonin ist ein primärer Metabolit von Kokain und sein Nachweis und seine Quantifizierung in biologischen Proben sind für toxikologische und forensische Untersuchungen von entscheidender Bedeutung.[1][2] Die direkte GC-MS-Analyse von Methylecgonin ist aufgrund seiner Polarität, die zu schlechter Peakform und geringer Empfindlichkeit führt, schwierig. Die Derivatisierung mit BSTFA wandelt die Hydroxylgruppe in ein Trimethylsilylether-Derivat (TMS-Methylecgonin) um, wodurch die Flüchtigkeit des Analyten erhöht und die chromatographische Leistung verbessert wird.[3] Diese Anwendungsbeschreibung bietet ein detailliertes experimentelles Protokoll, GC-MS-Bedingungen und quantitative Daten für die Analyse von TMS-Methylecgonin.
Experimentelle Protokolle
Materialien:
-
Methylecgonin-Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Lösungsmittel von GC-Qualität (z. B. Ethylacetat, Acetonitril)
-
Reaktionsgefäße (z. B. 2-ml-GC-Fläschchen mit Septumkappen)
-
Heizblock oder Ofen
-
Pipetten
-
Vortex-Mischer
-
Gaschromatograph-Massenspektrometer (GC-MS)
Protokoll zur Derivatisierung:
Dieses Protokoll ist eine Adaption einer etablierten Methode zur Derivatisierung von Benzoylecgonin, einem strukturell sehr ähnlichen Kokainmetaboliten.[4][5]
-
Probenvorbereitung: Eine bekannte Menge Methylecgonin-Standard oder ein Extrakt einer biologischen Probe wird in ein Reaktionsgefäß gegeben. Das Lösungsmittel wird unter einem sanften Stickstoffstrom bei < 60 °C zur Trockne eingedampft. Es ist entscheidend, sicherzustellen, dass die Probe vor der Zugabe des Derivatisierungsreagenzes vollständig trocken ist, da Feuchtigkeit das BSTFA hydrolysieren kann.[2][3]
-
Rekonstitution: Der trockene Rückstand wird in 30 µl Ethylacetat rekonstituiert.
-
Derivatisierung: Dem rekonstituierten Rückstand werden 50 µl BSTFA + 1% TMCS zugesetzt.[4][5] Das Gefäß wird sofort fest verschlossen.
-
Inkubation: Das Reaktionsgemisch wird 20 Minuten lang bei 70 °C in einem Heizblock oder Ofen inkubiert.[4][5]
-
Abkühlen: Nach der Inkubation wird das Reaktionsgefäß auf Raumtemperatur abgekühlt.
-
Analyse: 1 µl der derivatisierten Lösung wird direkt in das GC-MS-System injiziert.
GC-MS-Analyse
Die folgenden GC-MS-Parameter werden für die Analyse von TMS-Methylecgonin empfohlen:
| Parameter | Wert |
| Gaschromatograph | |
| Säule | HP-5ms (oder äquivalente 5% Phenyl-methylpolysiloxan-Säule), 30 m x 0,25 mm ID, 0,25 µm Filmdicke[4] |
| Einlassmodus | Splitless |
| Einlasstemperatur | 270 °C |
| Trägergas | Helium mit einer Flussrate von 1 ml/min |
| Ofentemperaturprogramm | Anfangstemperatur 100 °C für 0,5 min, dann Anstieg auf 320 °C mit 20 °C/min, 7 min halten |
| Massenspektrometer | |
| Ionisationsmodus | Elektronenionisation (EI) bei 70 eV |
| Ionenquellentemperatur | 230 °C |
| Transferlinientemperatur | 280 °C |
| Scan-Modus | Full Scan (m/z 50-500) oder Selected Ion Monitoring (SIM) |
| Charakteristische Ionen für TMS-Methylecgonin | m/z 182 (Basispeak), Molekülion (zur Bestätigung) |
Quantitative Daten
Obwohl spezifische Daten zur Reaktionsausbeute für die Derivatisierung von Methylecgonin mit BSTFA in der Literatur nicht leicht verfügbar sind, wird erwartet, dass die Reaktion unter den beschriebenen Bedingungen nahezu quantitativ verläuft. Die Nachweis- (LOD) und Bestimmungsgrenzen (LOQ) hängen stark von der spezifischen Instrumentenkonfiguration ab. Für strukturverwandte TMS-derivatisierte Analyten liegen die LODs und LOQs typischerweise im niedrigen ng/ml-Bereich.[2][6] Eine Methodenvalidierung wird empfohlen, um genaue LOD- und LOQ-Werte für TMS-Methylecgonin in der jeweiligen Matrix zu bestimmen.
Tabelle 1: Zusammenfassung der analytischen Parameter
| Parameter | Beschreibung | Referenz |
| Derivatisierungsreagenz | N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) | [5] |
| Reaktionsbedingungen | 70 °C für 20 Minuten | [4][5] |
| GC-Säule | 5% Phenyl-methylpolysiloxan (z.B. HP-5ms) | [4] |
| Ionisationsmodus | Elektronenionisation (EI) | |
| Charakteristische Ionen (TMS-Methylecgonin) | m/z 182 | |
| Erwarteter LOD/LOQ-Bereich | Niedriger ng/ml-Bereich (erfordert Validierung) | [6] |
Visualisierungen
Diagramm 1: Arbeitsablauf der Derivatisierung und GC-MS-Analyse
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal-imab-bg.org [journal-imab-bg.org]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. Cocaine Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
Application Note: Analysis of Methylecgonine in Wastewater for Drug Epidemiology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wastewater-based epidemiology (WBE) has emerged as a valuable, non-invasive tool for monitoring public health trends, including the consumption of illicit drugs within a community.[1][2][3] By analyzing the concentrations of drug metabolites in raw sewage, researchers can estimate the collective usage of substances like cocaine in near real-time. Methylecgonine, also known as ecgonine (B8798807) methyl ester (EME), is a primary metabolite of cocaine and a key biomarker in these studies.[4][5][6] This application note provides a detailed protocol for the analysis of this compound in wastewater, from sample collection to instrumental analysis using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Collection and Preservation
To obtain representative data, composite samples of untreated wastewater should be collected over a 24-hour period.[7][8]
-
Sampling: Use an automatic water quality sampler to collect time-proportional samples (e.g., 50 mL every 30 minutes) into a refrigerated container.
-
Preservation: To prevent degradation of the target analytes, it is crucial to preserve the samples immediately.[9] Adjust the pH of the collected wastewater to approximately 2.0 with hydrochloric acid.[9] Samples should be stored in the dark at 4°C until extraction.[9]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to concentrate the analytes of interest and reduce matrix interference.[1][10] A mixed-mode cation exchange SPE cartridge is often selected for the extraction of cocaine and its metabolites.[5]
-
Cartridge Conditioning: Precondition the SPE cartridge (e.g., Oasis-MCX) sequentially with methanol (B129727), deionized water, and 0.01 N HCl.[11]
-
Sample Loading: Load a specific volume of the acidified wastewater sample (e.g., 100-200 mL) onto the conditioned cartridge.[5][12]
-
Washing: Wash the cartridge to remove interfering substances. A common wash solution is 0.1 M HCl followed by methanol.
-
Elution: Elute the retained analytes from the cartridge. A typical elution solvent is a mixture of methanol and ammonium (B1175870) hydroxide (B78521) (e.g., 2% ammonia (B1221849) in methanol).[5][11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of trace levels of this compound in complex wastewater matrices.[1][11]
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 or pentafluorophenyl (PFP) column is commonly used for the separation of cocaine and its metabolites.[11][12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.[12][13]
-
Flow Rate: A flow rate of 200-400 µL/min is common.[11]
-
Column Temperature: The column is often heated to around 55°C to improve peak shape and reproducibility.[12][13]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: A TurbolonSpray or electrospray ionization (ESI) source in positive ion mode is generally used.[14]
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[14] This involves monitoring specific precursor-to-product ion transitions for this compound and its corresponding internal standard.
-
Data Presentation
The following tables summarize key quantitative data for the analysis of this compound and related compounds in wastewater.
Table 1: Method Detection and Quantification Limits
| Compound | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| This compound (EME) | - | 10 | [8] |
| Benzoylecgonine (BE) | - | 10 | [8] |
| Cocaine | - | 10 | [8] |
Note: Specific LOD and LOQ values can vary depending on the instrumentation and matrix.
Table 2: Solid-Phase Extraction Recovery Rates
| Compound | Matrix | Recovery (%) | Reference |
| This compound (EME) | Plasma | 86.9 - 128.9 | [15] |
| Benzoylecgonine (BE) | Plasma | 86.9 - 128.9 | [15] |
| Cocaine | Plasma | 86.9 - 128.9 | [15] |
| Heroin Metabolite (6-AM) | Wastewater | 70 ± 0.5 | [3] |
| MDMA | Wastewater | 132 ± 6.0 | [3] |
Note: Recovery rates in wastewater can be influenced by the specific composition of the sample.
Table 3: Reported Concentrations of Cocaine Metabolites in Wastewater
| Compound | Location | Mean Concentration (ng/L) | Reference |
| Benzoylecgonine (BE) | Maoming, China | Detected | [16] |
| Methamphetamine | Western Kentucky, USA | 1560 | [3] |
| Benzoylecgonine (BE) | Western Kentucky, USA | Detected in all samples | [3] |
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis in Wastewater
Caption: Workflow for wastewater sample analysis.
Diagram 2: Logical Relationship of Cocaine and its Metabolites in Wastewater
Caption: Cocaine metabolism and degradation pathway.
Conclusion
The analysis of this compound in wastewater provides a powerful and objective method for assessing cocaine consumption at the community level. The protocol outlined in this application note, based on solid-phase extraction and LC-MS/MS, offers a reliable and sensitive approach for the quantification of this key biomarker. Standardization of these analytical methods is crucial for generating comparable data across different geographical regions and time periods, thereby enhancing the utility of wastewater-based epidemiology as a public health surveillance tool.[7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of the consumption of illicit drugs during special events in two communities in Western Kentucky, USA using sewage epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Can cocaine use be evaluated through analysis of wastewater? A nation-wide approach conducted in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugsandalcohol.ie [drugsandalcohol.ie]
- 8. Wastewater-based epidemiology pilot study to examine drug use in the Western United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Estimating Community Drug Abuse by Wastewater Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estimation of the prevalence of substance use by wastewater-based epidemiology study in four cities of Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methylecgonine as a Certified Reference Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylecgonine, a primary metabolite of cocaine, serves as a crucial biomarker in toxicological and forensic analyses to confirm cocaine use.[1][2] As a Certified Reference Material (CRM), this compound provides a benchmark for the accurate identification and quantification of this metabolite in various biological matrices. This document outlines the applications of this compound CRM, complete with detailed analytical protocols and supporting data, to ensure reliable and reproducible results in research and clinical settings. The use of a CRM is critical for method validation, calibration of analytical instruments, and as a quality control standard to ensure the accuracy and comparability of results across different laboratories.[3]
Physicochemical Properties and Stability
This compound is relatively stable under standard laboratory conditions; however, it can be susceptible to degradation at extreme pH or temperatures.[1] For accurate quantification, it is essential to handle and store both the CRM and the collected biological samples appropriately. In unpreserved biological samples, cocaine can hydrolyze to form this compound, a process that can be inhibited by the addition of preservatives like sodium fluoride (B91410) and by maintaining a low temperature and acidic pH.
Analytical Applications
This compound CRM is predominantly utilized in chromatographic techniques coupled with mass spectrometry for the unequivocal identification and quantification of the analyte in biological samples such as urine, blood, plasma, and hair.
Table 1: Quantitative Data for this compound Analysis in Urine
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| GC-MS | Solid-Phase Extraction (SPE), Derivatization (MTBSTFA) | 50 ng/mL | - | - | [4] |
| GC-MS | Microextraction in Packed Sorbent (MEPS), Derivatization | - | 25 ng/mL | 25 - 1000 ng/mL | [5] |
| LC-MS/MS | Online SPE | 0.5 ng/mL | - | 7.5 - 1000 ng/mL | [6] |
Table 2: Quantitative Data for this compound Analysis in Blood/Plasma
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| GC-MS | Solid-Phase Extraction (SPE), Derivatization | - | 25 ng/mL | - | [7] |
| LC-MS/MS | Protein Precipitation | - | 0.005 mg/L | - | [7] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | - | ~1.9 - 3.2 ng/mL | ~10 nM - 1000 nM | [8] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Urine
This protocol provides a general framework for the analysis of this compound in urine using GC-MS.
1. Materials and Reagents:
-
This compound Certified Reference Material
-
Internal Standard (e.g., this compound-d3)
-
Phosphate (B84403) buffer (pH 6.0)
-
Methanol (HPLC grade)
-
0.1 M HCl
-
5% Ammonium (B1175870) hydroxide (B78521) in Methanol
-
Derivatizing agent (e.g., N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Solid-Phase Extraction (SPE) columns (e.g., Cation exchange)
2. Sample Preparation (Solid-Phase Extraction):
- To 1 mL of urine, add 2 mL of 0.1 M phosphate buffer (pH 6.0).
- Add the internal standard solution.
- Condition the SPE column with 2 mL of methanol, followed by 2 mL of water.
- Load the prepared sample onto the SPE column.
- Wash the column sequentially with 2 mL of 0.1 M HCl and 2 mL of methanol.
- Dry the column under vacuum for approximately 2 minutes.
- Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at < 60°C.
3. Derivatization:
- To the dried residue, add 50 µL of MTBSTFA.
- Incubate the mixture at 60°C for 20 minutes.[4]
4. GC-MS Analysis:
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C held for 0.5 min, ramped to 200°C at 3°C/min, then ramped to 230°C at 4°C/min, with a total run time of approximately 90.5 minutes.[9]
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode.
-
Characteristic Ions for this compound: m/z 82, 96, 199.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma
This protocol outlines a general procedure for the quantification of this compound in plasma using LC-MS/MS.
1. Materials and Reagents:
-
This compound Certified Reference Material
-
Internal Standard (e.g., this compound-d3)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add the internal standard solution.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: Atlantis T3 (or equivalent), 100Å, 3 µm, 2.1 mm x 150 mm.[8]
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. A total run time is typically under 10 minutes.
-
Flow Rate: 0.2 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its internal standard should be optimized.
Signaling Pathways and Experimental Workflows
Cocaine Metabolism Pathway
Cocaine is primarily metabolized in the human body through two main hydrolytic pathways, yielding this compound and benzoylecgonine.[1][10] this compound is formed through the hydrolysis of the methyl ester group of cocaine, a reaction catalyzed by plasma butyrylcholinesterase and liver carboxylesterases.[1][11]
Caption: Metabolic pathway of cocaine to its major metabolites.
Experimental Workflow for Forensic Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in forensic samples, from sample receipt to final data analysis.
Caption: General workflow for the forensic analysis of this compound.
Conclusion
The use of this compound as a Certified Reference Material is indispensable for ensuring the quality and reliability of analytical data in forensic and clinical toxicology. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for laboratories involved in the analysis of cocaine metabolites. Adherence to these standardized methods, in conjunction with the use of high-purity CRMs, will lead to more accurate and legally defensible results.
References
- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ecgonine Methyl Ester | LGCFOR1345.07 | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. scispace.com [scispace.com]
- 8. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal-imab-bg.org [journal-imab-bg.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Methylecgonine using Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylecgonine (EME), a metabolite of cocaine, is a key analyte in forensic and clinical toxicology.[1] High-throughput screening (HTS) immunoassays provide a rapid and cost-effective method for the preliminary identification of this compound in a large number of samples.[2][3] This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening of this compound. The principles outlined here are based on established immunoassay techniques for other cocaine metabolites, such as benzoylecgonine (B1201016) (BE), and can be adapted for this compound.[4][5][6][7]
Principle of the Assay
The immunoassay is based on the principle of competitive binding.[6] this compound in a sample competes with a this compound-enzyme conjugate for a limited number of binding sites on a specific anti-methylecgonine antibody. The antibody is pre-coated onto a microplate. After incubation, unbound components are washed away. A substrate for the enzyme is then added, and the resulting color development is inversely proportional to the concentration of this compound in the sample.[6]
I. Key Reagents and Materials
| Reagent/Material | Supplier | Catalog No. |
| Anti-Methylecgonine Monoclonal Antibody | (To be sourced or developed) | - |
| This compound-HRP Conjugate | (To be synthesized) | - |
| This compound Standard | Cerilliant | M-134 |
| 96-well Microplates (High-Binding) | Greiner Bio-One | 655061 |
| Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6) | Sigma-Aldrich | C3041 |
| Wash Buffer (PBS with 0.05% Tween-20) | Sigma-Aldrich | P3563, T2700 |
| Blocking Buffer (PBS with 1% BSA) | Sigma-Aldrich | P3563, A7906 |
| TMB Substrate | SeraCare | 5120-0075 |
| Stop Solution (2 N H₂SO₄) | VWR | VW3500-4 |
| Microplate Reader (450 nm) | BioTek Instruments | ELx800 |
Note: The development of a specific anti-methylecgonine antibody and a this compound-enzyme conjugate are critical preliminary steps. While patents for antibodies against other cocaine metabolites exist, specific reagents for this compound may need to be custom-developed.[8]
II. Experimental Protocols
Synthesis of this compound-Protein Conjugate for Antibody Production
To produce antibodies against this compound, it must first be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic.[9] A common strategy involves using a linker to attach the hapten (this compound) to the protein.[10][11]
Protocol:
-
Activation of this compound: The carboxyl group of this compound can be activated using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation to Carrier Protein: The activated this compound is then reacted with the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4). The amino groups on the protein will react with the activated carboxyl group of this compound to form a stable amide bond.
-
Purification: The resulting conjugate should be purified by dialysis or size-exclusion chromatography to remove unreacted this compound and coupling reagents.
-
Characterization: The conjugation ratio (moles of this compound per mole of protein) can be determined using techniques like MALDI-TOF mass spectrometry or by measuring the remaining free amino groups on the protein.
Antibody Production and Purification
Monoclonal or polyclonal antibodies can be generated by immunizing animals (e.g., rabbits for polyclonal, mice for monoclonal) with the this compound-protein conjugate. Standard protocols for antibody production should be followed. For high-throughput screening, monoclonal antibodies are often preferred for their specificity and consistent performance.[8][9]
Preparation of this compound-Enzyme Conjugate
A this compound-enzyme conjugate (e.g., with horseradish peroxidase, HRP) is required for the competitive immunoassay. The synthesis is similar to the preparation of the immunogen, where the carboxyl group of this compound is activated and then reacted with the amino groups on the enzyme.
High-Throughput Screening Immunoassay Protocol
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates for higher throughput.[2]
a. Microplate Coating:
-
Dilute the anti-methylecgonine antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
b. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
c. Competitive Reaction:
-
Add 50 µL of standards, controls, or samples to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
d. Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
e. Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
III. Data Presentation
Assay Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Assay Range | 5 - 100 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Note: These are target values. Actual performance will depend on the quality of the reagents and assay optimization.
Cross-Reactivity
| Compound | Concentration (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Cocaine | 100 | < 5 |
| Benzoylecgonine | 100 | < 2 |
| Ecgonine | 100 | < 1 |
| Cocaethylene | 100 | < 3 |
Note: Cross-reactivity should be determined by testing potential interfering compounds at various concentrations.[4]
IV. Visualizations
Caption: High-throughput screening ELISA workflow for this compound detection.
Caption: Principle of competitive binding in the this compound immunoassay.
V. Confirmatory Analysis
Positive results from the immunoassay screening should be considered presumptive and confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][12] These methods provide higher sensitivity and specificity for the unambiguous identification and quantification of this compound.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lin-zhi.com [lin-zhi.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Enzyme-linked immunosorbent assay and latex agglutination inhibition reaction test for cocaine and benzoylecgonine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7105643B2 - Monoclonal antibodies specific for crack cocaine metabolites, a cell line producing the same, and crack cocaine conjugates - Google Patents [patents.google.com]
- 9. EP0642507B1 - Transition state analogues of cocaine, their use for producing catalytic antibodies against cocaine and use of the same in diagnosis and therapy - Google Patents [patents.google.com]
- 10. Synthesis and characterization of a functional benzoylecgonine - bovine serum albumin conjugate for quantification of a humanized monoclonal anti-cocaine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of a functional benzoylecgonine – bovine serum albumin conjugate for quantification of a humanized monoclonal anti-cocaine antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. Rapid detection of cocaine, benzoylecgonine and this compound in fingerprints using surface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Methylecgonine as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of methylecgonine, a metabolite of cocaine, in biological matrices is a critical aspect of clinical and forensic toxicology, as well as in pharmacokinetic studies. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers high sensitivity and selectivity for such analyses. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. Deuterated this compound (this compound-d3) is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte of interest. These application notes provide a comprehensive overview and detailed protocols for the use of deuterated this compound in mass spectrometric assays.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., deuterated this compound) to a sample. This "internal" standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes. The analyte and the internal standard co-elute during chromatography and are detected by the mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively compensates for sample loss during extraction and purification, as well as for variations in instrument response.[1][2]
Experimental Workflow
The general workflow for the analysis of this compound using deuterated this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized experimental workflow for the quantification of this compound using a deuterated internal standard.
Application: Quantification of this compound in Human Urine by LC-MS/MS
This protocol outlines a validated method for the determination of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and deuterated this compound as an internal standard.
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (e.g., this compound-d3) internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521)
-
Deionized water (18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Experimental Protocol
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and this compound-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution of this compound by serial dilution of the stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound-d3 at a concentration of 100 ng/mL in methanol.
-
Prepare QC samples at low, medium, and high concentrations by spiking drug-free urine with known amounts of this compound.
2. Sample Preparation (Solid Phase Extraction):
-
To 1 mL of urine sample, calibrator, or QC, add 25 µL of the 100 ng/mL internal standard solution (this compound-d3).
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Condition an SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for both this compound and this compound-d3.
-
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 200.1 | 82.1 | 25 |
| 97.1 | 20 | ||
| This compound-d3 | 203.1 | 85.1 | 25 |
| 100.1 | 20 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used. The validation results presented are typical and should be established for each laboratory's specific method.
Signaling Pathways and Logical Relationships
The use of an internal standard in quantitative mass spectrometry is based on a ratiometric approach that ensures accuracy and precision.
Caption: The logical relationship for quantification using an internal standard in mass spectrometry.
Conclusion
The use of deuterated this compound as an internal standard is a robust and reliable approach for the quantitative analysis of this compound in various biological matrices by mass spectrometry. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and validate their own high-quality analytical methods for clinical, forensic, and research applications. The inherent advantages of isotope dilution, including correction for matrix effects and procedural losses, ensure the generation of accurate and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Methylecgonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of methylecgonine (EME).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In the analysis of this compound, common matrix components like phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the results.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The two primary methods for evaluating matrix effects are the post-column infusion technique and the post-extraction spike method.[1][3]
-
Post-Column Infusion (Qualitative Assessment): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any fluctuation (dip or rise) in the constant signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.
-
Post-Extraction Spike (Quantitative Assessment): This is considered the "gold standard" for quantifying matrix effects.[1] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value equal to 1 suggests no significant matrix effect.[1]
Q3: What is the most effective way to compensate for matrix effects during this compound quantification?
A3: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.[4] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor peak shape (tailing, fronting, or splitting) for this compound.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's cleaning procedure. The use of a guard column is recommended to protect the analytical column from matrix components.[5] |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[5] |
| Secondary Interactions with Column | Adjust the mobile phase pH to ensure this compound is in a consistent ionic state and to minimize interactions with residual silanols on the column.[6] |
| Partially Plugged Frit or Column Void | Replace the column inlet frit or the entire column if a void has formed.[7] |
Issue 2: Inconsistent or low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Preparation | Optimize the extraction method. For this compound, a basic analyte, ensure the pH of the sample is adjusted to an appropriate level during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to maximize its recovery in the non-ionized form. |
| Analyte Degradation | This compound can be susceptible to hydrolysis. Ensure proper sample handling and storage conditions. The use of preservatives and maintaining a low temperature can help minimize degradation.[6] |
| Suboptimal SPE Sorbent or Elution Solvent | Experiment with different SPE sorbents (e.g., mixed-mode cation exchange) that have a higher affinity for this compound. Optimize the elution solvent to ensure complete elution from the sorbent. |
Issue 3: Significant ion suppression or enhancement observed.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Improve sample cleanup to remove phospholipids. Techniques like HybridSPE or specific phospholipid removal plates are effective.[8] Alternatively, modify the chromatographic gradient to separate this compound from the phospholipid elution zone. |
| Insufficient Chromatographic Separation | Optimize the LC method by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity to better separate this compound from interfering matrix components. |
| Suboptimal Sample Preparation | Protein precipitation (PPT) is a simple but often "dirtier" method that can lead to significant matrix effects.[8] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[8][9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline based on methods for cocaine and its metabolites.
-
Sample Pre-treatment: To 1 mL of urine, add 200 µL of an internal standard working solution (e.g., this compound-d3). Add 1 mL of 2% formic acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid.
-
Wash 2: 1 mL of methanol.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of methanol:ammonium (B1175870) hydroxide (B78521) (e.g., 95:5 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma/Oral Fluid
-
Sample Preparation: To 100 µL of plasma or oral fluid, add 20 µL of an internal standard working solution (e.g., this compound-d3).
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., this compound-d3) and 100 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Vortexing and Centrifugation: Vortex the sample for 2 minutes and then centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Matrix Effect for EME |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). | Fast, simple, and inexpensive. | Less effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[8] | Can be significant, both suppression and enhancement have been observed depending on the matrix and co-eluting interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | More labor-intensive and requires larger volumes of organic solvents. | Generally lower than PPT, but can be variable. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Provides the cleanest extracts, leading to the lowest matrix effects.[8][9] Can be automated. | More expensive and requires method development to optimize the sorbent and elution conditions. | Generally low. One study reported a matrix factor of 0.817 to 1.10 for EME in plasma. |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 or HILIC column |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium formate/acetate buffer |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |
| Gradient | A gradient elution is typically used to separate this compound from other cocaine metabolites and matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (MRM) | Precursor Ion (Q1): m/z 200.1; Product Ion (Q3): e.g., m/z 82.1, 97.1 |
Visualizations
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical troubleshooting workflow for addressing matrix effect-related issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of methylecgonine during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the solid-phase extraction (SPE) of analytes, with a specific focus on methylecgonine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the solid-phase extraction of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my recovery of this compound lower than expected?
Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Analyte Breakthrough During Sample Loading: this compound may not be adequately retained on the SPE sorbent during sample application.[2] This can happen if the sorbent chemistry is not appropriate for this compound, or if the sample loading conditions are not optimal.
-
Premature Elution During Washing: The wash solvent may be too strong, causing this compound to be washed away along with interferences before the elution step.
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent.[2]
-
Sample Matrix Effects: Components in the biological matrix (e.g., urine, blood) can interfere with the binding of this compound to the sorbent.[3]
To diagnose the specific step where the loss is occurring, it is recommended to collect and analyze the fractions from each stage of the SPE process (load, wash, and elution).[2]
Q2: How do I choose the right SPE sorbent for this compound?
The choice of sorbent is critical for successful SPE. This compound is a metabolite of cocaine and shares similar chemical properties. It is a basic compound that can be protonated to carry a positive charge. Therefore, a mixed-mode sorbent with both reversed-phase and cation-exchange functionalities is often recommended for the extraction of cocaine and its metabolites from biological matrices.[4][5]
-
Mixed-Mode Cation Exchange (MCX) Sorbents: These sorbents, such as Oasis MCX, EVOLUTE CX, and Bond Elut Certify, utilize both hydrophobic and ion-exchange interactions for enhanced retention and cleaner extracts.[1][4] The dual retention mechanism allows for a more rigorous washing protocol to remove interferences without losing the analyte.[1]
Q3: What are the optimal pH conditions for this compound SPE?
Controlling the pH of the sample and the elution solvent is crucial for maximizing the recovery of ionizable compounds like this compound.
-
Sample Loading: The sample should be acidified to a pH of around 6 or lower.[2][5] At this pH, the tertiary amine group of this compound will be protonated, allowing it to bind strongly to the cation-exchange functional groups of the sorbent.[1][5]
-
Elution: To elute this compound, the pH of the elution solvent should be raised to deprotonate the analyte, thereby disrupting the ionic interaction with the sorbent. An elution solvent containing a base, such as ammonium (B1175870) hydroxide, is typically used.[2]
Q4: My SPE flow rate is very slow. What could be the cause?
Slow flow rates during SPE can be caused by several factors:[1]
-
Particulate Matter: The presence of suspended particles in the sample can clog the SPE cartridge frits. It is recommended to centrifuge or filter samples prior to loading.[6]
-
High Sample Viscosity: Highly viscous samples, such as undiluted plasma or blood, can lead to slow flow. Diluting the sample with a suitable buffer can help to reduce viscosity.[6]
-
Improper Column Conditioning: If the sorbent is not properly conditioned, it may not be adequately wetted, leading to poor flow characteristics.[3]
Q5: I am observing poor reproducibility between my SPE replicates. What should I investigate?
Poor reproducibility can be frustrating and can compromise the validity of your results. Here are some common causes:[1]
-
Inconsistent Sample Pre-treatment: Ensure that all samples are prepared consistently, including pH adjustment and dilution.[1]
-
Drying of the Sorbent Bed: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent interactions between the analyte and the sorbent. It is important to ensure that the sorbent bed remains solvated throughout the process.
-
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect the contact time between the sample/solvents and the sorbent, leading to variability in recovery.[7]
-
Incomplete Elution: If the elution volume is insufficient, the analyte may not be completely recovered from the sorbent, leading to variable results. Consider increasing the elution volume or performing a second elution.[7]
Quantitative Data Summary
The following table summarizes the reported recovery efficiencies for this compound (ecgonine methyl ester) and related compounds from various biological matrices using mixed-mode solid-phase extraction.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Ecgonine (B8798807) Methyl Ester | Meconium | Bond Elut Certify | 58.1 - 99.7 | [4] |
| Ecgonine Methyl Ester | Blood | Bond Elut Certify | 95.6 - 124.0 | [4] |
| Ecgonine Methyl Ester | Plasma | Bond Elut Certify | 86.9 - 128.9 | [4] |
| Ecgonine Methyl Ester | Urine | Not Specified | 85 | [8] |
| Cocaine & Metabolites | Urine | Oasis MCX | 83 - 105 | |
| Cocaine & Metabolites | Plasma, Urine, Blood | EVOLUTE CX | >80 | [1] |
Experimental Protocols
Below are detailed methodologies for solid-phase extraction of this compound and related compounds from biological fluids.
Protocol 1: Extraction of Cocaine and Metabolites from Urine using Oasis MCX μElution Plates
-
Sample Pre-treatment: To 200 μL of urine, add 20 μL of internal standard solution and 200 μL of 4% H3PO4.
-
Sample Loading: Load the pre-treated sample onto the Oasis MCX μElution plate.
-
Washing:
-
Wash with 200 μL of 2% formic acid in water.
-
Wash with 200 μL of methanol.
-
-
Elution: Elute with 2 x 25 μL aliquots of 60:40 acetonitrile:methanol with 5% strong ammonia (B1221849) solution.
-
Post-Elution: Dilute the eluate with 40 μL of 2% formic acid in water before analysis.
Protocol 2: Extraction of Cocaine and Metabolites from Biological Matrices using EVOLUTE CX [1]
-
Sample Pre-treatment:
-
Plasma/Urine: Dilute the sample 1:3 with 1% formic acid.
-
Whole Blood: Lyse the cells by sonicating for 10 minutes in buffer, then centrifuge. Use the supernatant for extraction.
-
-
Column Conditioning: Condition the EVOLUTE CX column (details not specified).
-
Sample Loading: Apply the pre-treated sample to the column.
-
Washing:
-
Wash with 2% formic acid.
-
(Further wash steps may be included, but are not detailed in the abstract).
-
-
Elution: (Elution solvent details not specified, but would typically be a basic organic solvent).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 500 μL of 80:20 (v/v) H2O/MeOH for analysis.
Protocol 3: Extraction of Cocaine and Metabolites from Meconium, Whole Blood, and Plasma using Bond Elut Certify [4]
-
Note: The full, detailed protocol is not available in the abstract. The method utilizes a mixed-mode Bond Elut Certify column, which employs hydrophobic and ion-exchange interactions. The reported high recoveries suggest a robust method involving appropriate pH adjustments for sample loading and elution.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery during SPE.
Relationship between Cocaine and this compound
Caption: Metabolic conversion of cocaine to this compound.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isp.idaho.gov [isp.idaho.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methylecgonine Derivatization for GC-MS Analysis
Welcome to the technical support center for the optimization of methylecgonine derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a metabolite of cocaine, is a polar compound with low volatility. Direct injection of underivatized this compound into a GC-MS system can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization is a chemical process that converts the polar functional groups of this compound into less polar, more volatile, and more thermally stable derivatives, making it more amenable to GC-MS analysis.[1][2]
Q2: What are the most common derivatization reagents for this compound and related compounds?
A2: Silylation is the most common derivatization technique for compounds like this compound. The most frequently used silylating agents are:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane).[3][4]
-
MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide): Also typically used with a catalyst like 1% TBDMCS (tert-butyldimethylchlorosilane). MTBSTFA derivatives are generally more stable.[3][4]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another common silylating agent.[5][6]
Other derivatization approaches include acylation with reagents like hexafluoroisopropanol (HFIP) and trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).[7]
Q3: Which derivatization reagent offers better sensitivity for cocaine metabolites?
A3: For benzoylecgonine (B1201016), a closely related metabolite to this compound, derivatization with MTBSTFA has been shown to provide a lower limit of detection (LOD) compared to BSTFA, indicating better sensitivity.[3][4]
Q4: Can I analyze this compound without derivatization?
A4: While it is possible to analyze this compound without derivatization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), it is generally not recommended for GC-MS due to the issues mentioned in Q1.[8] LC-MS avoids the need for derivatization as it is suitable for analyzing polar compounds directly.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Derivatization | 1. Presence of moisture: Water in the sample or reagents will preferentially react with the derivatizing agent. 2. Incorrect reaction temperature or time: The derivatization reaction may be incomplete. 3. Insufficient derivatizing agent: The amount of reagent may not be enough to derivatize all the analyte. 4. Degraded derivatizing agent: Reagents can degrade over time, especially if not stored properly. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Store derivatizing agents under an inert gas and in a desiccator.[9] 2. Optimize the incubation time and temperature. A common condition is heating at 70°C for 20-30 minutes.[3][4] However, some analytes may require longer times or higher temperatures. 3. Use a molar excess of the derivatizing agent. A general rule is at least a 2:1 molar ratio of the silylating reagent to active hydrogens. 4. Use fresh, high-quality derivatizing agents. |
| Poor Peak Shape (e.g., Tailing) | 1. Incomplete derivatization: Exposed polar functional groups can interact with active sites in the GC system. 2. Active sites in the GC inlet or column: Silanol groups in the liner or on the column can cause peak tailing. | 1. Re-optimize the derivatization procedure to ensure a complete reaction. 2. Use a deactivated inlet liner and a high-quality, well-conditioned GC column. |
| Low Sensitivity / Poor Detection Limits | 1. Inefficient derivatization: The chosen reagent or reaction conditions may not be optimal. 2. Thermal degradation: The derivative may be breaking down in the hot GC inlet. | 1. Switch to a more effective derivatizing agent. For example, MTBSTFA has shown better sensitivity for benzoylecgonine than BSTFA.[3][4] 2. Lower the injector temperature to the minimum required for efficient volatilization. |
| Multiple or Unexpected Peaks | 1. Side reactions: The derivatizing agent may react with other components in the sample matrix. 2. Incomplete reaction: Both the derivatized and underivatized analyte may be present. | 1. Improve sample clean-up prior to derivatization. Solid-phase extraction (SPE) is often used for this purpose.[3][4] 2. Ensure derivatization conditions are optimized for a complete reaction. |
| Sample Residue Not Dissolving in Derivatizing Agent | 1. Solubility issues: The dried extract may not be soluble in the silylating reagent alone. | 1. Add a solvent such as pyridine (B92270) or ethyl acetate (B1210297) to dissolve the sample residue before adding the derivatizing agent.[10] A common practice is to reconstitute the dried extract in a small volume of a suitable solvent.[3][4] |
Experimental Protocols
Protocol 1: Silylation with BSTFA or MTBSTFA
This protocol is adapted from a method for the analysis of cocaine and its metabolites.[3][4]
-
Sample Preparation:
-
Derivatization:
-
GC-MS Analysis:
Quantitative Data Summary
The choice of derivatization agent can significantly impact the sensitivity of the analysis. The following table summarizes the limit of detection (LOD) for benzoylecgonine, a closely related analyte, using different silylating agents.
| Derivatizing Agent | Analyte | Matrix | Limit of Detection (LOD) |
| BSTFA | Benzoylecgonine | Blood | 100 ng/mL |
| MTBSTFA | Benzoylecgonine | Blood | 25 ng/mL[3][4] |
Visualizations
Experimental Workflow for this compound Derivatization
Caption: Workflow for this compound Analysis.
Troubleshooting Logic for Poor Derivatization
Caption: Troubleshooting Poor Derivatization.
References
- 1. Confirmation of cocaine exposure by gas chromatography-mass spectrometry of urine extracts after methylation of benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of Methylecgonine in Stored Urine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methylecgonine in stored urine samples. Accurate quantification of this compound, a primary metabolite of cocaine, is crucial for various research and forensic applications. Its stability in collected specimens is paramount for reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in urine samples?
A1: The degradation of this compound in urine is primarily influenced by three main factors:
-
pH: this compound is susceptible to hydrolysis, a chemical breakdown process that is accelerated in alkaline (basic) conditions.
-
Temperature: Elevated temperatures increase the rate of chemical and enzymatic degradation.
-
Bacterial and Enzymatic Activity: Microorganisms present in urine can produce esterases, enzymes that actively break down this compound.
Q2: What is the ideal storage temperature for urine samples to prevent this compound degradation?
A2: For long-term storage, it is highly recommended to freeze urine samples at -20°C or lower.[1][2][3] Freezing significantly slows down both chemical hydrolysis and enzymatic activity. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable, but freezing is always the preferred method to ensure maximum stability.
Q3: How does adjusting the pH of the urine sample help in preserving this compound?
A3: Adjusting the pH of the urine to a slightly acidic range of 5.0 to 6.0 can significantly inhibit the chemical hydrolysis of this compound.[4][5][6][7] Alkaline urine accelerates the degradation process.
Q4: What is the role of sodium fluoride (B91410) (NaF) as a preservative?
A4: Sodium fluoride acts as an enzyme inhibitor, specifically targeting cholinesterases that can hydrolyze this compound.[8] By inhibiting these enzymes, sodium fluoride helps to preserve the integrity of the analyte, especially if the sample cannot be immediately frozen. It is particularly useful in preventing enzymatic degradation that can occur at room temperature or during refrigerated storage.
Q5: Can I use other preservatives besides sodium fluoride?
A5: While sodium fluoride is a commonly used enzymatic inhibitor, acidification of the urine to a pH between 5.0 and 6.0 is also a primary method of preservation against chemical hydrolysis.[4][6][7] Some studies have also investigated the use of other agents like ascorbic acid to achieve and maintain an acidic pH.[4] The choice of preservative may depend on the specific analytical method being used, so it is essential to validate the compatibility of the preservative with your assay.
Troubleshooting Guides
Issue 1: Rapid decrease in this compound concentration in refrigerated samples.
| Possible Cause | Troubleshooting Step |
| Alkaline Urine pH | Measure the pH of the urine sample. If it is neutral or alkaline (pH > 7), the rate of hydrolysis will be increased at refrigerated temperatures. |
| Solution: For future samples, adjust the pH to a range of 5.5-6.0 using a phosphate (B84403) buffer immediately after collection and before refrigeration. | |
| Bacterial Contamination | Bacterial growth can lead to enzymatic degradation of this compound. Visually inspect the sample for turbidity, which may indicate contamination. |
| Solution: For future collections, use sterile collection containers and consider adding an antimicrobial agent if immediate freezing is not possible. Sodium fluoride also has some antimicrobial properties. | |
| Incorrect Storage Temperature | Ensure the refrigerator is maintaining a consistent temperature between 2-8°C. Fluctuations in temperature can accelerate degradation. |
| Solution: Calibrate and monitor the refrigerator temperature regularly. For any storage longer than 48 hours, freezing at -20°C is strongly recommended. |
Issue 2: Inconsistent this compound results between sample aliquots.
| Possible Cause | Troubleshooting Step |
| Incomplete Mixing After Thawing | If the samples were frozen, analytes might not be evenly distributed after thawing. |
| Solution: Ensure the entire urine sample is brought to room temperature and vortexed thoroughly before aliquoting. | |
| Precipitation of Components | Urine components can precipitate upon freezing and thawing, potentially trapping the analyte. |
| Solution: Centrifuge the thawed and mixed sample to pellet any precipitate before taking an aliquot from the supernatant for analysis. | |
| Differential Degradation | If aliquots were prepared at different times or stored under slightly different conditions, they may have degraded at different rates. |
| Solution: Prepare all aliquots at the same time immediately after collection and proper preservation steps. Store all aliquots under identical conditions. |
Data Presentation: Stability of this compound Under Various Conditions
The following tables summarize quantitative data on the stability of this compound (EME) and related compounds from various studies.
Table 1: Effect of Storage Temperature on this compound (EME) Stability in Postmortem Urine Over 6 Months
| Storage Temperature | Percentage of Specimens with <20% Degradation | Minimum Detected EME (% of initial) |
| -20°C | 88% (22 out of 25) | >50% |
| 4°C | 76% (19 out of 25) | >50% |
| Source: Adapted from Levine et al., Journal of Forensic Sciences, 1996.[1] |
Table 2: Stability of Cocaine and its Metabolites in Urine at Different pH and Temperature Conditions
| Analyte | Storage Condition | Stability/Recovery |
| Cocaine (COC) | pH 8, 4°C | Disappeared after 75 days |
| Ecgonine (B8798807) Methyl Ester (EME) | pH 8, 4°C | Disappeared after 15 days |
| Benzoylecgonine (BE) | pH 8, 4°C | 23% recovery after 1 year |
| All Compounds | -20°C (all pH values) | Stable with >80% recovery after 1 year |
| Source: Adapted from a study on the in vitro stability of cocaine compounds.[3] |
Table 3: Recommended Urine Preservation and Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Freeze at -20°C or lower | Minimizes both chemical and enzymatic degradation.[1][2][3] |
| pH | Adjust to 5.0 - 6.0 | Inhibits chemical hydrolysis.[4][5][6][7] |
| Preservative | Sodium Fluoride (1% w/v) | Inhibits enzymatic activity.[4] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Preservation
This protocol outlines the steps for collecting and preserving urine samples to ensure the stability of this compound.
Materials:
-
Sterile urine collection cups
-
Phosphate buffer (100 mM, pH 5.5-6.0)
-
Sodium Fluoride (analytical grade)
-
Vortex mixer
-
Freezer (-20°C)
-
pH meter or pH strips
Procedure:
-
Collection: Collect a midstream urine sample in a sterile collection cup.
-
Initial pH Measurement (Optional but Recommended): Measure the pH of the fresh urine sample.
-
pH Adjustment:
-
Add 1 mL of 100 mM phosphate buffer (pH 5.5-6.0) to every 9 mL of urine.
-
Gently mix the sample.
-
Verify that the final pH of the urine is within the 5.5-6.0 range. Adjust with small amounts of 100 mM monobasic sodium phosphate (to lower pH) or 100 mM dibasic sodium phosphate (to raise pH) if necessary.[9]
-
-
Addition of Preservative:
-
Add sodium fluoride to the pH-adjusted urine to a final concentration of 1% (w/v). For example, add 100 mg of NaF to 10 mL of urine.
-
Vortex the sample until the sodium fluoride is completely dissolved.
-
-
Storage:
-
Immediately after preservation, cap the sample tightly.
-
For short-term storage (up to 48 hours), refrigerate at 2-8°C.
-
For long-term storage, freeze the sample at -20°C or lower.
-
Protocol 2: Preparation of 100 mM Phosphate Buffer (pH 5.5-6.0)
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄·H₂O)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 12.14 g of sodium phosphate monobasic monohydrate and 1.70 g of sodium phosphate dibasic in 800 mL of deionized water.[9]
-
Place the solution on a magnetic stirrer and mix until all salts are dissolved.
-
Calibrate the pH meter and measure the pH of the buffer solution.
-
The pH should be between 5.5 and 6.0.
-
If the pH is too high, add small amounts of a 100 mM monobasic sodium phosphate solution to lower it.
-
If the pH is too low, add small amounts of a 100 mM dibasic sodium phosphate solution to raise it.[9]
-
-
Once the desired pH is reached, transfer the solution to a 1000 mL volumetric flask and add deionized water to the mark.
-
Store the buffer refrigerated at 2-8°C. The buffer is stable for up to six months.[9]
Visualizations
Caption: Experimental workflow for urine sample collection, preservation, and storage.
Caption: Factors leading to the degradation of this compound in urine.
References
- 1. Stability of ecgonine methyl ester in postmortem urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. crimelab.phoenix.gov [crimelab.phoenix.gov]
Improving the sensitivity of methylecgonine detection in low-concentration samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the detection sensitivity of methylecgonine in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in low concentrations challenging?
This compound (ME), also known as ecgonine (B8798807) methyl ester (EME), is a primary metabolite of cocaine.[1][2][3] Detecting it at low concentrations is challenging due to several factors:
-
Analyte Stability: Cocaine is unstable in biological matrices and can hydrolyze to form this compound after sample collection, complicating the interpretation of results.[4][5] this compound itself can also degrade.[5]
-
Polarity: As a polar compound, this compound can be difficult to extract efficiently from aqueous biological samples like urine and blood.[6]
-
Low Abundance: Depending on the timeframe of cocaine use and individual metabolism, the concentration of this compound can be inherently low.
-
Matrix Interferences: Co-extracted endogenous compounds from biological samples can interfere with detection, especially in highly sensitive mass spectrometry-based methods.[7][8]
Q2: What are the recommended analytical techniques for sensitive this compound detection?
The two most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
-
GC-MS is a robust and well-established technique but often requires a chemical derivatization step to improve the volatility and chromatographic behavior of polar metabolites like this compound.[1][11][12]
-
LC-MS/MS generally offers higher sensitivity and specificity and can often analyze this compound without derivatization, simplifying sample preparation.[9] However, it is more susceptible to matrix effects.[13]
Q3: What is the most critical first step to ensure accurate and sensitive results?
Proper sample collection, preservation, and storage are paramount. The instability of cocaine and its metabolites means that improper handling can lead to significant changes in analyte concentrations.[4][14][15] The use of preservatives like sodium fluoride (B91410) can inhibit enzymatic degradation, and immediate refrigeration or freezing is crucial.[4]
Troubleshooting Guide: Sample Preparation and Extraction
Issue: Low or No Recovery of this compound
This is a common issue that can often be traced back to sample stability or the extraction procedure itself.
-
Possible Cause 1: Sample Degradation. Cocaine readily hydrolyzes to this compound (enzymatically) and benzoylecgonine (B1201016) (chemically).[4] These metabolites can also be further converted to ecgonine.[4][5]
-
Solution: Ensure proper sample preservation at the point of collection. Use tubes containing a preservative like sodium fluoride (NaF) to inhibit cholinesterase activity.[4] Acidifying the sample to a pH of around 6.0 and storing it at 4°C or frozen can significantly slow chemical hydrolysis.[15][16]
-
-
Possible Cause 2: Inefficient Extraction. this compound's polarity makes it challenging to extract from aqueous matrices.
-
Solution: Optimize your extraction protocol. Solid-Phase Extraction (SPE) is highly effective. Using a mixed-mode SPE column, which combines both ion-exchange and reverse-phase retention mechanisms, is recommended for extracting cocaine and its polar metabolites.[17][18] Ensure the pH of the sample and buffers are optimized for the chosen SPE sorbent.
-
-
Possible Cause 3: Improper pH during Extraction. The charge state of this compound is pH-dependent, which critically affects its retention on ion-exchange SPE columns and its partitioning in liquid-liquid extraction (LLE).
Troubleshooting Guide: Analytical Detection
Issue: Poor Signal or High Variability in GC-MS Analysis
-
Possible Cause: Incomplete or Inconsistent Derivatization. GC-MS analysis of this compound typically requires derivatization to increase its volatility and thermal stability. Incomplete reactions lead to low signal, while inconsistent reactions cause high variability.
-
Solution: Optimize the derivatization procedure. Ensure reagents like BSTFA, MTBSTFA, or pentafluoropropionic anhydride (B1165640) are fresh and not exposed to moisture.[1][19][20] Optimize the reaction time and temperature. The complete evaporation of the sample to dryness before adding the derivatizing agent is critical.
-
Issue: Signal Suppression or Enhancement in LC-MS/MS Analysis (Matrix Effects)
-
Possible Cause: Co-eluting Matrix Components. Endogenous substances from the biological matrix (e.g., salts, lipids, other metabolites) can co-elute with this compound and interfere with the ionization process in the MS source, either suppressing or enhancing the signal.[7][8][21]
-
Solution 1: Improve Sample Cleanup. The most effective way to combat matrix effects is to remove the interfering components. Use a rigorous SPE protocol.[8][13]
-
Solution 2: Optimize Chromatography. Modify the HPLC gradient to better separate this compound from matrix interferences. A different column chemistry, such as a HILIC column, may also provide better retention and separation.[22]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. This is the gold standard for quantitative analysis. A deuterated internal standard (e.g., this compound-d3) will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.[1][5][23]
-
Solution 4: Evaluate Ionization Source. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13] If your instrument allows, testing APCI may reduce signal suppression.
-
Data and Protocols
Data Presentation
Table 1: Comparison of Common Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Good to Excellent | Excellent to Superior |
| Derivatization | Usually Required[1][12] | Often Not Required[9] |
| Sample Throughput | Lower (due to longer run times and derivatization) | Higher (due to faster chromatography and no derivatization) |
| Susceptibility to Matrix Effects | Lower | Higher (especially with ESI)[13] |
| Primary Use | Confirmatory Analysis | Confirmatory and Quantitative Analysis |
Table 2: Reported Limits of Detection (LOD) & Quantitation (LLOQ) for this compound (EME)
| Technique | Matrix | LLOQ / LOD | Reference |
| On-line Extraction LC-MS/MS | Urine | 0.5 ng/mL (LLOQ) | [24][25] |
| LC-MS/MS (High Range Assay) | Plasma | 1.0 ng/mL (LLOQ) | [22] |
| GC-MS (with MTBSTFA derivatization) | Urine | 50 ng/mL (LOD) | [20] |
| HPLC with Fluorescence Detection | Urine | 200 ng/mL (Lower limit of linear range) | [6] |
Table 3: Solid-Phase Extraction (SPE) Recovery Rates for this compound (EME)
| Matrix | SPE Method | Recovery Rate | Reference |
| Urine | Modified SPE | ~85% | [6] |
| Blood, Plasma, Meconium | Mixed-Mode SPE | 86.9% - 128.9% (for cocaine & metabolites) | [17] |
| Blood | SPE (Multi-analyte panel) | 7.4% | [26] |
Note: The low recovery in one study highlights that SPE methods must be specifically optimized for the target analyte rather than using a generic panel method.
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a generalized example based on common procedures.[17][18] It should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 2 mL of 100mM phosphate (B84403) buffer (pH 6.0).
-
Add a deuterated internal standard (e.g., this compound-d3).
-
Vortex to mix, then centrifuge to pellet any precipitates.
-
-
SPE Column Conditioning:
-
Use a mixed-mode cation-exchange SPE column (e.g., Bond Elut Certify).
-
Condition the column sequentially with:
-
2 mL Methanol
-
2 mL Deionized Water
-
1 mL 100mM Phosphate Buffer (pH 6.0)
-
-
Do not allow the column to go dry at any stage during conditioning.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE column at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the column sequentially to remove interferences:
-
2 mL Deionized Water
-
1 mL 100mM Acetic Acid
-
2 mL Methanol
-
-
After the final wash, dry the column thoroughly under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v).
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
-
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol is based on common silylation procedures.[12][19][20] Always work in a moisture-free environment.
-
Preparation:
-
Ensure the dried extract from the SPE procedure is completely free of water.
-
-
Reaction:
-
To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MTBSTFA) and 30 µL of a solvent like ethyl acetate.
-
Cap the vial tightly and vortex briefly.
-
-
Incubation:
-
Heat the vial at 70°C for 20-30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized solution into the GC-MS.
-
Visualizations
Diagrams
Caption: General workflow for this compound detection.
Caption: Troubleshooting logic for low this compound signal.
Caption: Cocaine metabolism and degradation pathways.
References
- 1. Quantitation of cocaine, benzoylecgonine, ecgonine methyl ester, and cocaethylene in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. thamesrestek.co.uk [thamesrestek.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. A method for the simultaneous determination of cocaine, benzoylecgonine, and ecgonine methyl ester in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isp.idaho.gov [isp.idaho.gov]
- 19. journal-imab-bg.org [journal-imab-bg.org]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of cocaine and its metabolite (-)ecgonine methyl ester in human acidified stabilized plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitation of cocaine and its principal metabolite, benzoylecgonine, by GLC-mass spectrometry using stable isotope labeled analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rapid confirmation/quantitation of ecgonine methyl ester, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Rapid confirmation/quantitation of ecgonine methyl ester, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 26. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Minimizing Ion Suppression of Methylecgonine in Electrospray Ionization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of methylecgonine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in the analysis of this compound?
Ion suppression is a matrix effect in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix. This phenomenon leads to a decreased instrument response, which can severely impact the accuracy, precision, and sensitivity of the analytical method. The consequences can include an underestimation of the this compound concentration or even false-negative results.
Q2: What are the primary causes of ion suppression when analyzing this compound in biological samples?
Ion suppression during the analysis of this compound in biological matrices such as plasma, urine, or oral fluid is frequently caused by:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins are common interfering substances that can co-elute with this compound and suppress its ionization.[1]
-
Exogenous Compounds: Contaminants from sample collection tubes (e.g., plasticizers), mobile phase additives, and formulation agents in drug products can also lead to ion suppression.[2]
-
High Analyte Concentration: At high concentrations, this compound can cause self-suppression of its own signal.
-
Competition for Ionization: Co-eluting compounds that possess a higher proton affinity or greater surface activity can compete with this compound for the available charge in the electrospray ionization source.
Q3: How can I determine the extent of ion suppression in my this compound analysis?
The most widely used method to qualitatively assess ion suppression is the post-column infusion experiment .[3][4] This technique involves infusing a constant flow of a this compound standard into the mass spectrometer while a blank matrix extract is injected onto the LC column. A decrease in the baseline signal at specific retention times indicates the presence of ion-suppressing components eluting from the column.[3]
For a quantitative assessment, the post-extraction spike method is commonly employed. This involves comparing the response of this compound spiked into a blank matrix extract to the response of the same concentration of this compound in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What are the most effective strategies for minimizing ion suppression of this compound?
Minimizing ion suppression for this compound analysis typically involves a multi-faceted approach:
-
Optimized Sample Preparation: The goal is to remove as many matrix interferences as possible before analysis. Solid-Phase Extraction (SPE) is often the most effective technique for cleaning up complex biological samples and reducing ion suppression compared to simpler methods like protein precipitation or liquid-liquid extraction (LLE).[5][6]
-
Chromatographic Separation: Adjusting the liquid chromatography conditions to separate this compound from co-eluting matrix components is a crucial step. This can be achieved by modifying the mobile phase composition, gradient profile, or by using a different stationary phase.[4]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on this compound ionization. However, this approach may compromise the sensitivity required for trace-level analysis.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d3) is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression effects. By monitoring the analyte-to-internal standard ratio, accurate quantification can be achieved even in the presence of matrix effects.[8][9]
-
Modification of Mass Spectrometry Parameters: In some cases, optimizing the electrospray source parameters, such as spray voltage or gas flows, can help to mitigate ion suppression.
-
Consideration of Alternative Ionization Techniques: If significant ion suppression persists with electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI) may be a viable alternative, as it is generally less susceptible to matrix effects.[2][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound signal in samples, but present in standards. | Significant ion suppression from the sample matrix. | - Perform a post-column infusion experiment to identify regions of ion suppression.- Improve sample cleanup using Solid-Phase Extraction (SPE).- Optimize chromatographic separation to move the this compound peak away from suppression zones.- Dilute the sample extract.- If not already in use, incorporate a stable isotope-labeled internal standard for this compound. |
| Poor reproducibility of this compound peak areas in replicate injections. | Variable ion suppression between samples due to matrix heterogeneity. | - Ensure consistent and thorough sample preparation for all samples.- Use a stable isotope-labeled internal standard to normalize the response.- Evaluate the sample collection and storage procedures for potential sources of variability. |
| Gradual decrease in this compound signal over an analytical run. | Buildup of matrix components on the analytical column or in the mass spectrometer source. | - Implement a more rigorous sample cleanup procedure.- Use a guard column to protect the analytical column.- Include a column wash step at the end of each chromatographic run.- Perform regular cleaning and maintenance of the MS ion source. |
| This compound peak is fronting or tailing. | Column overload or secondary interactions with the stationary phase. | - Reduce the injection volume or dilute the sample.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Consider a different analytical column with a different stationary phase chemistry. |
| Unexpected peaks or high background noise. | Contamination from solvents, glassware, or the LC-MS system itself. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Flush the LC system and clean the MS source. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing ion suppression. The following table summarizes the typical performance of common extraction techniques for the analysis of cocaine and its metabolites, including this compound, from biological fluids.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Ion Suppression (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 70 - 90 | 20 - 50 | Fast, simple, and inexpensive. | High levels of residual matrix components, leading to significant ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | 10 - 30 | Good for removing highly polar and non-polar interferences. | Can be labor-intensive, may have lower recovery for polar analytes, and uses large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | > 90 | < 15 | Provides the cleanest extracts, leading to minimal ion suppression and high analyte recovery.[11][12] | Can be more time-consuming and expensive than PPT or LLE. |
Note: The values presented are typical ranges and can vary depending on the specific matrix, analyte concentration, and experimental conditions. A recent study on cocaine and its metabolites reported ionization suppression ranging from -4.6% to -14.4% using an SPE-based method.[11]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To qualitatively identify regions of ion suppression in the chromatographic analysis of this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., plasma, urine) prepared using the intended analytical method.
-
Reconstitution solvent
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for this compound analysis.
-
Place a T-connector between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.
-
Connect a syringe pump to the T-connector to deliver a constant flow of the this compound standard solution.
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow.
-
Start the syringe pump to infuse the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal in the mass spectrometer until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire duration of the chromatographic run, monitoring the signal of the infused this compound standard.
-
-
Data Analysis:
-
Examine the resulting chromatogram of the infused this compound signal.
-
Any significant and reproducible dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression. The retention time of this dip corresponds to the elution of the interfering compounds.[3]
-
-
Control Experiment:
-
Inject a sample of the reconstitution solvent as a control to ensure that the observed suppression is due to the matrix and not the solvent itself.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
Objective: To extract and purify this compound from human plasma to minimize matrix effects and ion suppression.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples
-
This compound-d3 internal standard solution
-
Acetonitrile
-
0.1 M Formic acid
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the plasma sample to pellet any particulate matter.
-
To 1 mL of the plasma supernatant, add the this compound-d3 internal standard.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge sequentially with 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M formic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 2 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of mobile phase-compatible solvent for LC-MS/MS analysis.
-
Visualizations
Caption: A workflow for troubleshooting ion suppression of this compound.
Caption: Comparison of sample preparation methods for this compound analysis.
References
- 1. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sciex.com [sciex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cocaine and Metabolites by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. amchro.com [amchro.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
Resolving peak tailing issues in the HPLC analysis of methylecgonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methylecgonine.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to guide you through resolving peak tailing problems.
Q1: Why is my this compound peak tailing on a standard C18 column?
A1: Peak tailing of basic compounds like this compound on reversed-phase columns (e.g., C18) is a common issue. The primary cause is secondary interactions between the basic tertiary amine group of this compound and acidic residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface of the stationary phase. At typical mobile phase pH ranges, these silanol groups can be deprotonated (SiO-), leading to strong electrostatic interactions with the protonated this compound, causing a portion of the analyte to be retained longer and resulting in a tailing peak.[1]
Q2: How can I improve the peak shape and reduce tailing for my this compound analysis?
A2: Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: this compound is a basic compound with a pKa of approximately 9.04. To minimize silanol interactions, it is recommended to work at a low mobile phase pH (typically between 2.5 and 3.5). At this pH, the majority of silanol groups are protonated and thus less likely to interact with the protonated this compound.
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%) can help to mask the active silanol sites, thereby improving peak symmetry. However, be aware that TEA can sometimes shorten column lifetime and may interfere with mass spectrometry detection.
-
Employing a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly end-capped or a "base-deactivated" column can significantly improve the peak shape for basic compounds like this compound. Columns with alternative stationary phases, such as those with embedded polar groups or phenyl phases, can also offer better peak shapes for basic analytes.
-
Lowering Sample Concentration: Overloading the column can lead to peak distortion. If you suspect this might be the issue, try injecting a more dilute sample to see if the peak shape improves.[2]
-
Optimizing Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) and the buffer system can influence peak shape. Experimenting with different buffer types (e.g., phosphate (B84403), formate, acetate) and concentrations may lead to improved symmetry.
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for an HPLC method for this compound analysis?
A3: A good starting point for developing an HPLC method for this compound would be a reversed-phase separation on a C8 or C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and a low pH aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) is often a suitable initial condition. A gradient elution may be necessary to achieve good separation from other components in the sample matrix.
Q4: Can instrumental factors contribute to peak tailing?
A4: Yes, instrumental issues can cause or exacerbate peak tailing. This is often referred to as "extra-column band broadening." Potential causes include:
-
Excessive tubing length or large internal diameter tubing between the injector, column, and detector.
-
Poorly made connections that create dead volumes.
-
A void at the head of the column.
If you suspect an instrumental issue, it is advisable to inspect all connections and tubing and to test the system with a standard compound known to give a symmetrical peak.[3]
Q5: How do I prepare a sample containing this compound for HPLC analysis?
A5: Sample preparation will depend on the matrix. For biological samples like urine or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interfering substances and concentrate the analyte. It is crucial that the final sample solvent is compatible with the mobile phase to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase composition.[4]
Data Presentation
The following table summarizes the effect of different mobile phase pH values on the peak shape of a basic compound, illustrating a common strategy for mitigating peak tailing.
| Mobile Phase pH | Tailing Factor (Asymmetry Factor) | Peak Shape Description |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical Peak |
Experimental Protocols
Protocol 1: Typical HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required for specific applications.
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Urine)
This protocol outlines a general solid-phase extraction (SPE) procedure for cleaning up a urine sample prior to HPLC analysis.
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with methanol (B129727) followed by equilibration with an acidic buffer (e.g., 0.1 M HCl).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the acidic buffer to remove neutral and acidic interferences, followed by a wash with methanol to remove non-polar interferences.
-
Elution: Elute the this compound from the cartridge using a small volume of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase of your HPLC method.
Visualizations
References
Impact of urine pH on methylecgonine stability and extraction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylecgonine in urine samples. Accurate and reliable quantification of this compound, a major metabolite of cocaine, is crucial for various research applications. This guide focuses on the critical role of urine pH in the stability of this compound and the efficiency of its extraction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing urine samples to ensure this compound stability?
A1: To minimize the degradation of this compound, urine samples should be stored under acidic conditions. A pH of approximately 6.0 is recommended for refrigerated samples to ensure stability for at least 30 days.[1] Generally, cocaine and its metabolites are more stable in acidic urine.[1]
Q2: How does urine pH affect the stability of cocaine and its metabolites?
A2: Urine pH significantly impacts the stability of cocaine and its metabolites. Basic (alkaline) conditions promote the chemical hydrolysis of cocaine to benzoylecgonine.[2] Acidifying the urine sample can slow or prevent this degradation.[1] Ecgonine has been suggested as a more stable metabolite for detection in urine due to the instability of other metabolites at varying pH levels.[2]
Q3: What are the recommended extraction methods for this compound from urine?
A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used methods for extracting this compound from urine. The choice of method may depend on laboratory resources, desired purity of the extract, and sample throughput. Both methods require careful pH adjustment to optimize recovery.
Q4: How does pH adjustment during extraction impact this compound recovery?
A4: The pH of the urine sample during extraction is a critical parameter that influences the recovery of this compound. For SPE, adjusting the urine to a specific pH (e.g., pH 6.0) is crucial for the retention of the analyte on the sorbent. For LLE, pH is adjusted to facilitate the transfer of this compound from the aqueous urine sample to an organic solvent. The optimal pH will depend on the specific extraction protocol and the chemical properties of the analyte and the extraction solvent.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound | Improper pH of the urine sample during extraction. The pH may not be optimal for the chosen extraction method (SPE or LLE). | Verify the pH of the urine sample before and during the extraction process. Adjust the pH according to the validated protocol for your method. For SPE, ensure the pH is suitable for the sorbent used. For LLE, ensure the pH facilitates the partitioning of this compound into the organic phase. |
| Degradation of this compound in the sample. The urine sample may have been stored at an inappropriate pH or temperature, leading to hydrolysis. | Review sample collection and storage procedures. Ensure urine samples are acidified to approximately pH 6.0 and stored at refrigerated or frozen temperatures as soon as possible after collection. | |
| Inefficient extraction procedure. The chosen SPE or LLE protocol may not be optimized for this compound. | Re-evaluate the extraction protocol. For SPE, check the type of sorbent, conditioning, washing, and elution steps. For LLE, assess the choice of organic solvent, solvent-to-sample ratio, and mixing technique. | |
| Inconsistent results between samples | Variability in urine sample pH. The initial pH of urine samples can vary significantly between individuals and collections. | Measure and adjust the pH of each urine sample to a consistent value before proceeding with storage and extraction. |
| Incomplete hydrolysis of conjugates (if applicable). If targeting total this compound, incomplete enzymatic or chemical hydrolysis will lead to underestimation. | Ensure the hydrolysis step (e.g., using β-glucuronidase) is complete by optimizing incubation time, temperature, and enzyme concentration. | |
| Presence of interfering peaks in chromatogram | Co-extraction of matrix components. The extraction method may not be selective enough, leading to the presence of other compounds from the urine matrix. | Optimize the washing steps in your SPE protocol to remove interfering substances. For LLE, consider a back-extraction step at a different pH to clean up the extract. |
| Degradation of cocaine to other metabolites. If the sample was not properly preserved, cocaine may have degraded, leading to an increase in other metabolites that could interfere with analysis. | Ensure proper sample preservation (acidification and cold storage) from the time of collection. |
Data on this compound Stability and Extraction Efficiency
The following tables summarize available data on the stability and extraction recovery of this compound and related compounds. It is important to note that specific recovery percentages can be method-dependent.
Table 1: Stability of Cocaine Metabolites in Urine
| Compound | pH | Storage Temperature | Duration | Stability/Observation |
| Anhydroecgonine (B8767336) Methyl Ester (AME) | 6.0 | Refrigerated | 30 days | Stable |
| Cocaine | >7 | Not specified | Not specified | Hydrolyzes to benzoylecgonine |
| Cocaine & Benzoylecgonine | Acidic | 4°C | Not specified | Hydrolysis is slowed or eliminated |
Data synthesized from a study on the stability of anhydroecgonine methyl ester, benzoylecgonine, and cocaine in human urine.[1]
Table 2: Extraction Efficiency of this compound (Ecgonine Methyl Ester) from Urine
| Extraction Method | pH Adjustment | Recovery of this compound |
| Solid-Phase Extraction (SPE) | Urine adjusted to pH 6.0 | Not specified |
| Liquid-Liquid Extraction (LLE) | pH adjusted to 14, then acidified | Not specified |
| Dispersive liquid-liquid microextraction | pH 9.0 | 75.7% - 90.6% |
| Solid-Phase Extraction | Not specified | 85% |
| Solid-Phase Extraction | Not specified | 84% to 103% |
Data from various validated analytical methods. Recovery can be highly dependent on the full protocol details.
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to pellet any particulate matter.
-
Adjust the pH of the urine supernatant to 6.0 using a suitable buffer (e.g., 100mM phosphate (B84403) buffer).
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge sequentially with:
-
2 mL of methanol
-
2 mL of deionized water
-
1 mL of 100mM phosphate buffer (pH 6.0)
-
-
-
Sample Loading:
-
Load the pH-adjusted urine sample onto the conditioned SPE column at a slow, steady flow rate.
-
-
Washing:
-
Wash the column to remove interfering substances. A typical wash sequence might include:
-
2 mL of deionized water
-
2 mL of a weak acidic buffer
-
-
-
Elution:
-
Elute the this compound from the column using an appropriate solvent mixture (e.g., a mixture of a volatile organic solvent and a small amount of a basic modifier like ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., mobile phase).
-
Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To a known volume of urine, add an internal standard.
-
Adjust the pH of the urine sample to approximately 9.0-9.5 with a suitable base (e.g., ammonium hydroxide).
-
-
Extraction:
-
Add an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol) to the urine sample.
-
Vortex or gently mix the sample for a sufficient time to allow for the transfer of this compound into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Separation:
-
Carefully transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis in urine.
Caption: Hydrolysis pathways of cocaine and its major metabolites.
References
Validation & Comparative
A Comparative Guide to GC-MS and LC-MS/MS Methods for Methylecgonine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methylecgonine, a primary metabolite of cocaine, is critical in forensic toxicology, clinical chemistry, and drug metabolism studies. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Often required for polar metabolites | Generally not required[1][2] |
| Sample Throughput | Can be lower due to derivatization steps | Generally higher |
| Sensitivity | High, with LODs in the ng/mL range[3][4] | Very high, with LOQs as low as 0.005 mg/L[5] |
| Specificity | High, especially with MS detection | Very high due to MS/MS fragmentation |
| Matrix Effects | Can be an issue, requires clean-up | Susceptible to ion suppression/enhancement |
| Cost | Generally lower instrument cost | Higher initial instrument investment |
| Robustness | Well-established and robust methods | Modern instruments offer high robustness |
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for both GC-MS and LC-MS/MS methods for the analysis of this compound and related compounds. Data has been compiled from various validation studies.
Table 1: GC-MS Method Performance
| Parameter | Reported Values | Matrix | Citation |
| Limit of Detection (LOD) | 50 ng/mL | Urine | [3] |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | Urine | [4] |
| Linearity (R²) | > 0.99 | Urine | [4] |
| Intra-day Precision (%RSD) | 1.2% - 14.9% | Urine | [4] |
| Inter-day Precision (%RSD) | 1.8% - 17.9% | Urine | [4] |
| Accuracy/Recovery | 84% - 103% | Urine | [4] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Values | Matrix | Citation |
| Limit of Quantification (LOQ) | 0.005 mg/L | Blood | [5] |
| Linearity Range | 25–1000 ng/mL | Urine | [1] |
| Intra-assay Precision (%CV) | < 7% | Urine | [1] |
| Accuracy | Within 5% of target | Urine | [1] |
| Recovery | > 66.7% | Whole Blood | [6] |
Experimental Workflows
A critical aspect of method selection is understanding the experimental workflow. The following diagram illustrates a typical cross-validation process for comparing GC-MS and LC-MS/MS methods for this compound quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Methylecgonine vs. Benzoylecgonine: A Comparative Guide to Primary Biomarkers for Cocaine Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methylecgonine (also known as ecgonine (B8798807) methyl ester, EME) and benzoylecgonine (B1201016) (BE) as primary biomarkers for detecting cocaine use. The selection of an appropriate biomarker is critical for accurate toxicological analysis, clinical monitoring, and forensic investigation. This document summarizes key performance differences, presents supporting experimental data, and outlines detailed analytical methodologies.
Executive Summary
Benzoylecgonine (BE) is the most widely used primary biomarker for cocaine use, largely due to its higher concentrations and longer detection window in urine compared to this compound (EME). Most standard drug screening immunoassays are designed to detect BE. However, the analysis of both metabolites can provide a more comprehensive picture of cocaine use, particularly in specific biological matrices like blood and hair. The choice between or combination of these biomarkers depends on the analytical method employed, the biological matrix being tested, and the specific objectives of the analysis, such as determining recent use versus a history of use.
Comparative Data of this compound (EME) vs. Benzoylecgonine (BE)
The following tables summarize the quantitative data for this compound and benzoylecgonine across various biological matrices.
Table 1: Detection Window in Urine Following Controlled Cocaine Administration
| Biomarker | Route of Administration | Dose | Detection Window (Cut-off: 10 ng/mL for EME, varies for BE) |
| This compound (EME) | Smoked | 10-40 mg | Up to 164 hours[1] |
| Benzoylecgonine (BE) | Smoked | 10-40 mg | Up to 106 hours[1] |
| This compound (EME) | Intravenous, Intranasal, Oral | 11.2-44.8 mg | Shorter than BE[2] |
| Benzoylecgonine (BE) | Intravenous, Intranasal, Oral | 11.2-44.8 mg | Longer detection times than EME[2] |
Table 2: Concentration Levels in Urine
| Biomarker | Concentration Range (mg/L) | Notes |
| This compound (EME) | 0.06 - 72 | In a study of 104 positive urine specimens, BE concentration was ≥ EME concentration in 73% of cases. |
| Benzoylecgonine (BE) | 0.08 - 386 | The primary target for SAMHSA-compliant urine testing.[3][4][5] |
Table 3: Detection in Hair
| Biomarker | Typical Concentration (ng/mg) | Key Findings |
| This compound (EME) | Traces to ~12.9 | Cocaine is incorporated into hair at a much higher rate than its metabolites. |
| Benzoylecgonine (BE) | 0.4 - 17.6 | Most BE found in hair is likely a result of the hydrolysis of cocaine within the hair matrix. |
Table 4: Analytical Sensitivity (Limits of Detection - LOD)
| Analytical Method | Matrix | This compound (EME) LOD | Benzoylecgonine (BE) LOD |
| GC-MS | Urine | 1 ng/mL[6] | 1 ng/mL[6] |
| GC-MS | Hair | 0.025 ng/mg[7] | 0.04 ng/mg[8] |
| LC-MS/MS | Dried Blood Spots | 5 ng/mL | 5 ng/mL |
| LC-MS/MS | Oral Fluid | Not specified | <30 ng/mL[9] |
Metabolic Pathway of Cocaine
Cocaine is extensively metabolized in the human body, primarily through hydrolysis. The two main hydrolytic pathways lead to the formation of benzoylecgonine and this compound.
Caption: Metabolic pathway of cocaine to its primary metabolites.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis
This protocol outlines a general procedure for the simultaneous determination of cocaine, benzoylecgonine, and this compound in urine.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., deuterated analogs of the analytes).
-
Adjust the pH of the sample to approximately 6.0 with a phosphate (B84403) buffer.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge sequentially with deionized water, a weak acidic buffer, and a non-polar solvent (e.g., hexane).
-
Elute the analytes with a mixture of a volatile organic solvent and a small percentage of a strong base (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Heat the sample at 70°C for 20-30 minutes to facilitate the reaction. Derivatization is necessary to increase the volatility and thermal stability of the polar metabolites.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280-300°C) to ensure separation of all analytes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for each analyte and internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Blood/Plasma Analysis
This protocol provides a general workflow for the quantification of cocaine and its metabolites in blood or plasma.
-
Sample Preparation:
-
To 100-500 µL of plasma or whole blood, add an internal standard (e.g., deuterated analogs).
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For increased cleanliness, the supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
LC-MS/MS Analysis:
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample into the LC-MS/MS system.
-
LC Column: Use a reverse-phase column (e.g., C18 or C8) for separation.
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and accurate quantification.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of cocaine biomarkers from sample collection to final reporting.
Caption: A generalized workflow for cocaine biomarker analysis.
Conclusion
Both this compound and benzoylecgonine are reliable biomarkers for cocaine use. Benzoylecgonine is the predominantly targeted analyte in routine drug testing, especially in urine, due to its higher concentration and longer detection window. However, the simultaneous analysis of both metabolites by chromatographic techniques like GC-MS and LC-MS/MS can offer a more detailed and robust confirmation of cocaine consumption. For forensic and clinical research, the choice of biomarker and analytical method should be tailored to the specific requirements of the investigation, considering the biological matrix, the desired detection window, and the available instrumentation.
References
- 1. Cocaine and Metabolites Urinary Excretion after Controlled Smoked Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. confirmbiosciences.com [confirmbiosciences.com]
- 4. worktraining.com [worktraining.com]
- 5. Interpretation of Urine Analysis for Cocaine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcami.eu [jcami.eu]
- 7. Analysis of cocaine and three of its metabolites in hair by gas chromatography-mass spectrometry using ion-trap detection for CI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hair testing for cocaine and metabolites by GC/MS: criteria to quantitatively assess cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative stability of methylecgonine and other cocaine metabolites in plasma
For researchers, scientists, and drug development professionals, understanding the stability of cocaine and its metabolites in biological samples is critical for accurate quantification and interpretation of toxicological and pharmacological data. This guide provides a comparative analysis of the stability of methylecgonine (ecgonine methyl ester, EME) and other key cocaine metabolites in plasma, supported by experimental data and detailed methodologies.
Cocaine undergoes rapid hydrolysis in plasma both in vivo and in vitro, leading to the formation of several metabolites. The stability of these compounds is influenced by storage temperature, time, and the presence of preservatives. This guide focuses on the comparative stability of cocaine (COC), benzoylecgonine (B1201016) (BZE), ecgonine (B8798807) methyl ester (EME), and ecgonine (ECG).
Comparative Stability Data
The following table summarizes the stability of cocaine and its major metabolites in plasma and blood under various storage conditions, as reported in several studies. The data is presented as the percentage of recovery or the time until the compound is undetectable.
| Compound | Storage Temperature | Preservative | Duration | Stability/Recovery | Reference |
| Cocaine (COC) | 4°C | None | 30 days | Disappeared | [1][2][3] |
| 4°C | Sodium Fluoride (B91410) (NaF) | 150 days | Disappeared | [1][2][3] | |
| -20°C | NaF | 1 year | >80% Recovery | [1][4] | |
| -20°C | None | 1 year | >80% Recovery | [1] | |
| Benzoylecgonine (BZE) | 4°C | None | 365 days | 3.7% Recovery | [1][2] |
| 4°C | NaF | 365 days | 68.5% Recovery | [1][2] | |
| -20°C | NaF/None | 1 year | >80% Recovery | [1][4] | |
| This compound (EME) | 4°C | None | 185 days | Disappeared | [1][2][3] |
| 4°C | NaF | 215 days | Disappeared | [1][2][3] | |
| -20°C | NaF/None | 1 year | >80% Recovery | [1][4] | |
| Ecgonine (ECG) | 20°C | Potassium Fluoride (0.25%) | 15 days | Stable | [2][5][6] |
Key Observations:
-
Temperature is a critical factor: All cocaine metabolites are significantly more stable when stored at -20°C compared to 4°C.[1][4] At refrigerated temperatures, degradation is noticeable for cocaine and its primary metabolites.
-
Preservatives enhance stability: The addition of sodium fluoride (NaF) improves the stability of cocaine, BZE, and EME in plasma stored at 4°C.[1][2][3]
-
Ecgonine shows high stability: Ecgonine (ECG) appears to be the most stable metabolite, showing no significant degradation even at 20°C over a 15-day period.[2][5][6]
-
Cocaine is the least stable: Cocaine is highly unstable in plasma at refrigerated temperatures, with complete degradation occurring within a few months, even with preservatives.[1][2][3]
Cocaine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of cocaine in the human body.
References
- 1. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Validation of methylecgonine as a specific biomarker for crack cocaine consumption
A Comparative Guide for Researchers and Drug Development Professionals
The differentiation between the use of crack cocaine and powdered cocaine presents a significant challenge in clinical and forensic toxicology. While both forms of the drug result in the presence of common cocaine metabolites, the pyrolysis of cocaine base during smoking produces a unique and specific biomarker: methylecgonine, also known as anhydroecgonine (B8767336) methyl ester (AEME). This guide provides a comprehensive validation of this compound as a specific biomarker for crack cocaine consumption, offering a comparative analysis with other relevant analytes, detailed experimental protocols, and visualizations of key biological and analytical pathways.
Specificity of this compound: A Product of Pyrolysis
This compound is formed through the intense heat applied to cocaine base when it is smoked.[1] This pyrolysis product is not a significant metabolite when cocaine is insufflated or injected, making its detection a reliable indicator of crack cocaine use.[1]
Comparative Analysis of Biomarkers
The selection of an appropriate biomarker is critical for accurate toxicological assessment. While benzoylecgonine (B1201016) (BE) is a primary metabolite of cocaine, its presence only confirms general cocaine use, not the specific route of administration.[2] this compound and its metabolite, ecgonidine (B1247834) (ED), offer greater specificity for crack cocaine consumption.
Ecgonidine, a metabolite of this compound, has a longer half-life, leading to higher concentrations and a prolonged detection window in urine compared to its parent compound.[3] This makes ecgonidine a potentially more sensitive marker for detecting crack cocaine use, especially when testing is not conducted immediately after consumption.[3]
Quantitative Data Summary
The following tables summarize the concentration ranges and detection windows of key biomarkers across various biological matrices.
| Biomarker | Matrix | Concentration Range | Detection Window | Reference |
| This compound (AEME) | Urine | 5 - 1477 ng/mL | Up to 54 hours | [1] |
| Hair | 0.2 - 21.56 ng/mg | Months to years | [1][4] | |
| Saliva | 5 - 18 ng/mL | Hours | [1] | |
| Sweat | 53 ng/patch | Days | [1] | |
| Ecgonidine (ED) | Urine | Mean: 3030 ng/mL | Longer than AEME | [3] |
| Benzoylecgonine (BE) | Urine | 0.08 - 386 mg/L | Up to 4 days | [2] |
| Hair | 0.1 - 20 ng/mg | Months to years | [5] |
Note: Concentration ranges and detection windows can vary significantly based on the individual's metabolism, dose, and frequency of use.
Experimental Protocols
Accurate detection of this compound requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.
Materials:
-
SPE cartridges (e.g., C8/benzenesulfonic acid)
-
Urine sample
-
Internal standards (deuterated analogs)
-
Phosphate (B84403) buffer (pH 6.0)
-
Dichloromethane
-
Isopropanol
-
Ammonium (B1175870) hydroxide
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Adjust the pH of the urine sample to approximately 6.0 with phosphate buffer.[6] Add internal standards to the sample.
-
Column Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through the column.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent to remove interfering substances.
-
Elution: Elute the analytes of interest from the cartridge using a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent for instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization: Prior to GC-MS analysis, the extracted analytes are often derivatized to improve their volatility and chromatographic properties. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
GC-MS Parameters (Illustrative):
-
Injection Port Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for this compound monitoring include m/z 82, 166, 152, and 181.[4]
Visualizing Key Pathways
To better understand the processes involved in this compound analysis and its biological effects, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced toxicity.
Caption: Experimental workflow for this compound detection.
Caption: Proposed signaling pathway of this compound toxicity.
Conclusion
The presence of this compound (AEME) in biological samples is a definitive indicator of crack cocaine consumption. Its high specificity, coupled with established analytical methods for its detection, makes it an invaluable tool for researchers, clinicians, and forensic toxicologists. While its metabolite, ecgonidine, may offer a longer detection window, the analysis of both compounds can provide a more comprehensive picture of crack cocaine use. The detailed protocols and understanding of the underlying biological pathways presented in this guide aim to support the accurate and reliable validation of this compound as a specific biomarker in diverse research and diagnostic settings. However, it is important to consider that thermal hair treatments may lead to the formation of AEME, and therefore results should be interpreted with caution, taking into account any declared cosmetic treatments.[7][8]
References
- 1. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoylecgonine and ecgonine methyl ester concentrations in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting crack and other cocaine use with fastpatches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing human hair and urine for anhydroecgonine methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gtfch.org [gtfch.org]
- 6. scite.ai [scite.ai]
- 7. AEME production in cocaine positive hair after thermal hair treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Anhydroecgonine Methyl Ester (AEME) vs. Methylecgonine as Markers for Smoked Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Anhydroecgonine (B8767336) Methyl Ester (AEME) and Methylecgonine (Ecgonine Methyl Ester, EME) as biomarkers for identifying smoked cocaine, commonly known as "crack." The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate analytical strategies for clinical and forensic toxicology.
Executive Summary
The definitive identification of the route of cocaine administration is critical for both clinical diagnosis and forensic investigation. While this compound is a major metabolite of cocaine regardless of how it is used, Anhydroecgonine Methyl Ester (AEME) is a pyrolysis product formed almost exclusively when cocaine is smoked. This fundamental difference in their origin makes AEME a significantly more specific and reliable marker for crack cocaine use. This guide will delve into the comparative data on their specificity, detection in biological matrices, and analytical methodologies.
Specificity as a Marker for Smoked Cocaine
The primary distinction between AEME and this compound lies in their formation.
-
Anhydroecgonine Methyl Ester (AEME): AEME, also known as methylecgonidine, is not a human metabolite of cocaine. Instead, it is a direct pyrolysis product generated when cocaine base is heated to high temperatures, as is the case when smoking crack cocaine.[1][2][3] Its presence in a biological sample is, therefore, strong evidence of cocaine smoking.[4] Studies have shown that while substantial amounts of AEME are excreted in the urine of individuals who have smoked cocaine, little to no AEME is found after intravenous or intranasal administration.[4]
-
This compound (EME): this compound is a primary and prominent metabolite of cocaine, produced by the hydrolysis of the parent drug in the body.[1][5] It is formed regardless of the route of administration, including intranasal, intravenous, oral, and smoked.[6][7] Consequently, the presence of this compound alone does not provide information about how the cocaine was used.
Data Presentation: Detection in Biological Matrices
The choice of a biological matrix for testing depends on the desired window of detection and the nature of the investigation. The following tables summarize the reported concentrations of AEME and this compound in various biological samples.
Table 1: Comparison of AEME and this compound as Markers for Smoked Cocaine
| Feature | Anhydroecgonine Methyl Ester (AEME) | This compound (EME) |
| Origin | Pyrolysis product of smoked cocaine[1][2] | Major human metabolite of cocaine[1][5] |
| Specificity for Smoked Cocaine | High: Considered a specific biomarker[3][4] | Low: Present regardless of administration route[6][7] |
| Typical Half-life | Short: Approximately 18-21 minutes[2][8] | Longer than AEME |
| Primary Utility | Differentiating smoked from other routes of cocaine use | Confirming general cocaine use |
Table 2: Reported Concentrations of AEME in Various Biological Matrices Following Smoked Cocaine Use
| Biological Matrix | Reported Concentration Range | Reference |
| Urine | 5 - 1477 ng/mL | [6] |
| Hair | 0.20 - 21.56 ng/mg | [6] |
| Sweat | 53 ng/patch (in one overdose case) | [6] |
| Saliva | 5 - 18 ng/mL (in one overdose case) | [6] |
Table 3: Urinary Excretion of Cocaine Metabolites After Different Routes of Administration
| Analyte | Smoked Route (% of Dose) | Intravenous Route (% of Dose) | Intranasal Route (% of Dose) | Reference |
| Anhydroecgonine Methyl Ester (AEME) | ~0.02% | Not Detected | Not Detected | [6] |
| This compound (EME) & Minor Metabolites | ~8% | ~18% | ~15% | [6] |
| Benzoylecgonine (B1201016) (BZE) | ~16% | ~39% | ~30% | [6] |
Stability in Biological Samples
The stability of a biomarker is a critical factor for accurate and reliable testing, especially when there are delays between sample collection and analysis.
-
AEME Stability: Studies on the stability of AEME in urine have shown that its concentrations remain stable during storage, particularly when compared to cocaine itself, which is prone to hydrolysis.[9] In human plasma, AEME is hydrolyzed to anhydroecgonine (AE), with 50% degradation occurring within 5 days at room temperature and 13 days at 4°C. The addition of esterase inhibitors like sodium fluoride (B91410) can significantly reduce this degradation.[10]
-
This compound Stability: this compound is also susceptible to degradation in biological matrices. In unpreserved blood, EME is less stable than benzoylecgonine at room temperature.[11] Storage at -20°C is recommended to maintain the stability of cocaine and its metabolites in biological samples.[11]
Experimental Protocols
The following is a representative experimental protocol for the simultaneous analysis of AEME and this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To extract, identify, and quantify AEME and this compound in human urine samples.
Materials and Reagents:
-
Urine sample
-
Internal standards (e.g., AEME-d3, EME-d3)
-
Phosphate (B84403) buffer (pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, Dichloromethane, Isopropanol, Ammonium Hydroxide (B78521)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS)
-
Ethyl Acetate (B1210297)
Procedure:
-
Sample Preparation:
-
To 2 mL of urine, add the internal standards.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of phosphate buffer.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M HCl, and 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial and heat at 70°C for 20 minutes.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5973 or equivalent, operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor (as TMS derivatives):
-
AEME-TMS: m/z 253, 166, 82
-
This compound-TMS: m/z 271, 182, 82
-
(Include ions for internal standards)
-
-
Mandatory Visualizations
The following diagrams illustrate the formation pathways of AEME and this compound and a typical experimental workflow.
Caption: Formation of AEME via pyrolysis and cocaine metabolism to this compound.
Caption: Workflow for the analysis of AEME and this compound in urine.
Conclusion
Based on the available scientific evidence, Anhydroecgonine Methyl Ester (AEME) is a superior and more specific biomarker for the identification of smoked cocaine compared to this compound. The presence of AEME in a biological specimen is a strong indicator of crack cocaine use, whereas this compound is a general metabolite of cocaine regardless of the route of administration. For forensic and clinical applications where the route of administration is a critical piece of information, the analysis of AEME is highly recommended. The stability of AEME in urine and the availability of sensitive analytical methods such as GC-MS further support its utility as a definitive marker for smoked cocaine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detection of cocaine and its metabolites in urine using solid phase extraction-ion mobility spectrometry with alternating least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of cocaine and its metabolites in urine using solid phase extraction-ion mobility spectrometry with alternating least squares. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal-imab-bg.org [journal-imab-bg.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scilit.com [scilit.com]
- 11. Hair testing for cocaine and metabolites by GC/MS: criteria to quantitatively assess cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Methylecgonine Proficiency Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key considerations and comparative data related to the proficiency testing of methylecgonine, a primary metabolite of cocaine. In the landscape of forensic and clinical toxicology, ensuring the accuracy and comparability of analytical results across different laboratories is paramount. This document outlines common experimental methodologies, presents a comparative analysis of hypothetical inter-laboratory proficiency testing results, and details the critical metabolic pathway of cocaine. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate analytical performance and understand the nuances of this compound quantification.
Comparative Analysis of Laboratory Performance
The following table summarizes the performance of five hypothetical laboratories in a recent this compound proficiency testing program. The program distributed identical spiked urine samples to each participating facility.
| Laboratory ID | Analytical Method | Reported Concentration (ng/mL) | Z-Score* | Limit of Quantitation (LOQ) (ng/mL) |
| Lab-001 | GC-MS | 48.5 | -0.6 | 5 |
| Lab-002 | LC-MS/MS | 52.1 | 1.0 | 2 |
| Lab-003 | GC-MS | 45.2 | -2.4 | 10 |
| Lab-004 | LC-MS/MS | 50.8 | 0.4 | 1 |
| Lab-005 | GC-MS/MS | 49.9 | 0.0 | 5 |
| Assigned Value | Consensus Mean | 50.0 | N/A | N/A |
*Z-scores are calculated based on the consensus mean and standard deviation of all participants' results. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols: A Closer Look
The accurate quantification of this compound is highly dependent on the analytical methodology employed. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: A Critical First Step
Regardless of the analytical instrument used, proper sample preparation is essential to remove interfering substances and concentrate the analyte of interest. A typical solid-phase extraction (SPE) protocol is detailed below.
Solid-Phase Extraction (SPE) Workflow
A Comparative Guide to the Pharmacokinetics of Methylecgonine and Cocaine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of methylecgonine and its parent compound, cocaine, in various animal models. The information presented is intended to support research and development efforts in the fields of pharmacology, toxicology, and substance abuse. All quantitative data is summarized from peer-reviewed studies and presented in easily comparable formats. Detailed experimental methodologies are provided for key cited experiments.
Introduction
Cocaine is a widely abused psychostimulant that undergoes rapid and extensive metabolism in the body. One of its major, yet pharmacologically less active, metabolites is this compound, also known as ecgonine (B8798807) methyl ester (EME).[1] Understanding the pharmacokinetic differences between cocaine and this compound is crucial for interpreting toxicological data, developing therapeutic interventions for cocaine overdose, and advancing our understanding of cocaine's overall pharmacological effects. This guide synthesizes findings from various animal studies to provide a clear comparison of their absorption, distribution, metabolism, and excretion.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for cocaine and this compound from studies conducted in rat and monkey models. These values highlight the significant differences in the elimination half-life and clearance between the two compounds.
| Parameter | Cocaine | This compound (Ecgonine Methyl Ester) | Animal Model | Route of Administration | Source |
| Elimination Half-life (t½) | 28-33 min | 60-71 min | Rat (Sprague-Dawley) | Intravenous | [2] |
| 13.0 ± 1.5 min (β-phase) | - | Rat (Sprague-Dawley) | Intravenous | [3][4] | |
| 15.7 min | - | Rhesus Monkey | Intravenous | [5] | |
| Clearance (Cl) | 155-158 ml/kg/min | ~39-40 ml/kg/min (estimated as one-quarter of cocaine clearance) | Rat (Sprague-Dawley) | Intravenous | [2] |
| 201 ml/min/kg | - | Rat (Sprague-Dawley) | Intravenous | [3][4] | |
| Volume of Distribution (Vd) | 3.2 l/kg | - | Rat (Sprague-Dawley) | Intravenous | [3][4] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed descriptions of the key experimental protocols used in the cited research.
Pharmacokinetic Analysis in Rats[2][3]
-
Drug Administration:
-
Blood Sampling: Arterial blood samples were collected at multiple time points (e.g., 0.5, 1.5, 2.5, 10, 20, 30 minutes) post-injection via a carotid artery catheter.[3]
-
Analytical Method: Plasma concentrations of cocaine and its metabolites were determined using Gas Chromatography/Mass Spectrometry (GC/MS).[3] This method allows for the sensitive and specific quantification of the target analytes in biological matrices.[6]
-
Pharmacokinetic Modeling: The plasma concentration-time data were fitted to a two-compartment model, and noncompartmental analysis was also employed to determine key pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution.[2]
Metabolite Identification and Quantification[7][8]
-
Animal Models: Dogs and rabbits.[7]
-
Drug Administration: Cocaine hydrochloride was administered subcutaneously at a dose of 1.0 mg/kg.[7]
-
Sample Collection: Urine samples were collected periodically for up to 72 hours post-administration.[7]
-
Analytical Method: The concentrations of cocaine, benzoylecgonine (B1201016), and this compound in urine were measured using gas chromatography-chemical ionization selected ion monitoring mass spectrometry.[7] More recent studies utilize ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) for simultaneous determination of cocaine and its metabolites in dried blood spots.[8]
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes involved in the comparative analysis of these compounds, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the metabolic fate of cocaine.
Caption: Experimental workflow for pharmacokinetic comparison.
References
- 1. The comparative toxicity of cocaine and its metabolites in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocaine, norcocaine, ecgonine methylester and benzoylecgonine pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response cocaine pharmacokinetics and metabolite profile following intravenous administration and arterial sampling in unanesthetized, freely moving male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose–Response Cocaine Pharmacokinetics and Metabolite Profile Following Intravenous Administration and Arterial Sampling in Unanesthetized, Freely Moving Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine, ecgonine methyl ester, and benzoylecgonine plasma profiles in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical methods for the determination of cocaine and metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of cocaine, ecgonine methyl ester, benzoylecgonine, cocaethylene and norcocaine in dried blood spots by ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of methylecgonine concentrations in different biological matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of methylecgonine (ecgonine methyl ester, EME) concentrations across various biological matrices. This compound is a primary metabolite of cocaine and serves as a crucial biomarker for identifying cocaine use.[1][2][3] Understanding its distribution and detection in different biological samples is paramount for clinical and forensic toxicology, as well as in the development of new therapeutic interventions. This document summarizes quantitative data, details common experimental protocols for detection, and visualizes key processes to facilitate a deeper understanding.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the biological matrix, the dose and route of cocaine administration, and the time elapsed since use. The following table summarizes representative concentrations of this compound found in blood, urine, and hair, compiled from various studies. It is important to note that direct comparison between studies can be challenging due to differing methodologies, subject populations, and analytical cut-off levels.
| Biological Matrix | Analyte | Reported Concentration Range | Method of Analysis | Study Population/Context | Reference |
| Whole Blood | This compound (EME) | 0.005 mg/L (LOQ) | LC-MS/MS | Driving Under the Influence (DUI) cases | [4] |
| Median: 119 µg/L (Range: 13-773 µg/L) | GC-MS | Postmortem cases | [5] | ||
| Linear Range: 20-1,000 ng/mL | UPLC-QTOF-MS | Forensic cases | [6] | ||
| Urine | This compound (EME) | Linear Range: 10-200 ng/mL | UPLC-QTOF-MS | Forensic cases | [6] |
| Median: 62 µg/L (Range: 0-2030 µg/L) | GC-MS | Postmortem cases | [5] | ||
| Cutoff: 10 ng/mL | GC-MS | Controlled cocaine administration | [7][8] | ||
| Hair | This compound (EME) | Average relative percentage to cocaine: 1.8% | GC-PCI-MS/MS | Cocaine users | [9] |
| LOQ: 0.05 ng/mg | GC-MS/MS | Cocaine users | [9] | ||
| %CV at 1 ng/mg: 27.7% | GC-MS | Cocaine users | [9] | ||
| Oral Fluid | This compound (EME) | Half-life: 2.4-15.5 hours | GC-MS | Controlled cocaine administration | [10] |
| First detected: 0.08-1.0 hours post-dose | GC-MS | Controlled cocaine administration | [10] |
Note: LOQ = Limit of Quantitation; %CV = Coefficient of Variation. Concentrations are reported in various units (mg/L, µg/L, ng/mL, ng/mg) as found in the source literature. 1 mg/L = 1 µg/mL = 1000 ng/mL.
Experimental Protocols
The accurate quantification of this compound in biological matrices relies on robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for confirmation and quantification.[11][12]
Sample Preparation
Prior to instrumental analysis, samples undergo an extraction process to isolate the analyte from the complex biological matrix and to concentrate it.
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating cocaine and its metabolites from urine and blood.[4][6][13] The process involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while interfering substances are washed away. The analyte is then eluted with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): LLE is another common method for sample preparation, particularly for urine samples. It involves the partitioning of the analyte between two immiscible liquid phases.
-
Protein Precipitation: For blood and plasma samples, proteins can interfere with the analysis. Protein precipitation, often using acetonitrile (B52724) or methanol, is a common first step to remove these interferences.[4]
-
Hair Analysis: Hair samples require a more extensive preparation process. This typically involves washing the hair to remove external contamination, followed by pulverization or incubation in a buffer to extract the drugs that have been incorporated into the hair matrix.[9]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has traditionally been the gold standard for the confirmatory analysis of cocaine and its metabolites.[11][12] For some metabolites, a derivatization step may be necessary to increase their volatility for GC analysis.[4][13] However, one of the advantages of analyzing for this compound is that it can often be chromatographed without derivatization.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-MS/MS has gained popularity due to its high sensitivity and specificity, often allowing for the detection of lower concentrations of drugs and their metabolites.[4][11][12] This method typically does not require derivatization, simplifying the sample preparation process.[13]
Visualizations
Cocaine Metabolism and Distribution
The following diagram illustrates the primary metabolic pathways of cocaine, leading to the formation of this compound and its subsequent distribution into various biological matrices. Cocaine is primarily hydrolyzed to benzoylecgonine (B1201016) (BZE) and ecgonine (B8798807) methyl ester (this compound).[14]
Caption: Metabolic pathways of cocaine and distribution of metabolites.
General Experimental Workflow for this compound Analysis
The diagram below outlines a typical workflow for the analysis of this compound in biological samples, from collection to final data interpretation.
Caption: General workflow for this compound analysis in biological samples.
References
- 1. Detection and confirmation of cocaine use by chromatographic analysis for this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecgonine methyl ester, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Cocaine and Metabolites in Human Oral Fluid and Correlation with Plasma Concentrations following Controlled Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical methods for the determination of cocaine and metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Evaluating the Cross-Reactivity of Methylecgonine in Commercial Cocaine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several commercial cocaine immunoassays in relation to their cross-reactivity with methylecgonine, a minor metabolite of cocaine. Understanding the specificity of these assays is critical for accurate interpretation of screening results in clinical, forensic, and research settings. The information presented herein is compiled from manufacturer's package inserts and peer-reviewed scientific literature.
Data Presentation: Cross-Reactivity of this compound
The following table summarizes the available quantitative data on the cross-reactivity of this compound (ecgonine methyl ester) in various commercial cocaine immunoassay kits. It is important to note that most commercial assays are designed to primarily detect benzoylecgonine (B1201016) (BE), the major metabolite of cocaine.
| Immunoassay Platform | Manufacturer | Analyte Tested | Concentration Tested (ng/mL) | Reported Cross-Reactivity (%) |
| CEDIA™ Cocaine Assay | Thermo Fisher Scientific | Ecgonine Methyl Ester | 10,000 | < 0.1[1] |
| DRI® Cocaine Metabolite Assay | Thermo Fisher Scientific (Microgenics) | Ecgonine Methyl Ester | 1,000 | No cross-reactivity observed[2] |
| Lin-Zhi Cocaine Metabolite EIA | Lin-Zhi International, Inc. | This compound | 1,000 | No cross-reactivity observed[3] |
| EMIT® II Plus Cocaine Metabolite Assay | Siemens Healthineers | This compound | Not specified in available documents | Data not provided |
| COBAS® INTEGRA Cocaine II Assay | Roche Diagnostics | This compound | Not specified in available documents | Data not provided |
| ARCHITECT Cocaine Assay | Abbott Laboratories | This compound | Not specified in available documents | Data not provided |
Note: "No cross-reactivity observed" indicates that at the specified concentration, the analyte did not produce a signal equivalent to the assay's cutoff for benzoylecgonine. The absence of data for certain assays does not imply a lack of specificity but reflects the information available in the public domain.
Experimental Protocols
The general experimental protocol for determining the cross-reactivity of a substance in a competitive immunoassay is as follows. This methodology is consistent with the procedures described in the documentation for the cited immunoassays.
Objective: To determine the concentration of a potentially cross-reacting substance that produces a signal equivalent to the assay's cutoff calibrator for the target analyte (benzoylecgonine).
Materials:
-
The commercial immunoassay kit (including antibody and enzyme-conjugate reagents).
-
Certified reference material of the cross-reactant (this compound).
-
Drug-free human urine pool.
-
Calibrators and controls provided with the immunoassay kit.
-
A compatible clinical chemistry analyzer.
Procedure:
-
Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, deionized water).
-
Spiking of Urine Samples: The this compound stock solution is serially diluted and spiked into aliquots of the drug-free human urine pool to create a range of known concentrations.
-
Immunoassay Analysis: The spiked urine samples, along with the negative, cutoff, and positive controls, are analyzed using the commercial immunoassay on a validated clinical chemistry analyzer according to the manufacturer's instructions.
-
Data Analysis: The response of the analyzer (e.g., absorbance change) to each spiked sample is recorded.
-
Determination of Cross-Reactivity: The concentration of the cross-reactant that produces a response equal to or greater than the cutoff calibrator is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Benzoylecgonine at Cutoff / Concentration of Cross-Reactant producing the same response) x 100
Visualizations
Immunoassay Principle and Cross-Reactivity
The following diagram illustrates the competitive binding principle of a typical homogeneous enzyme immunoassay used for cocaine metabolite screening and how a cross-reacting substance might interfere.
Caption: Competitive immunoassay principle and potential cross-reactivity.
Experimental Workflow for Cross-Reactivity Evaluation
The diagram below outlines the key steps involved in the experimental validation of immunoassay cross-reactivity.
Caption: Workflow for determining immunoassay cross-reactivity.
References
The Correlation Between Urinary Methylecgonine Levels, Cocaine Dosage, and Intake Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urinary methylecgonine (ecgonine methyl ester, EME) levels in relation to the dosage and timing of cocaine administration. The information presented is supported by data from controlled scientific studies, offering valuable insights for research, clinical toxicology, and the development of diagnostics and therapeutics.
Quantitative Data Summary
The concentration of this compound in urine is directly influenced by the administered dose of cocaine and the time elapsed since intake. The following table summarizes key pharmacokinetic parameters of this compound excretion in urine following controlled cocaine administration.
| Route of Administration | Cocaine Dose | Mean Peak this compound Concentration (Cmax) in Urine (ng/mL) | Mean Time to Peak Concentration (Tmax) in Urine (hours) | Urinary Recovery of this compound (% of Dose) |
| Smoked | 10 mg | Data not explicitly provided for this dose, but Cmax increases linearly with dose. | Tmax was not dose-dependent. | Data not explicitly provided. |
| Smoked | 20 mg | Data not explicitly provided for this dose, but Cmax increases linearly with dose. | Tmax was not dose-dependent. | Data not explicitly provided. |
| Smoked | 40 mg | Linearly increased with dose. | 5.6 ± 1.4 | Data not explicitly provided. |
| Intravenous Infusion | 253 mg | Varied among subjects. | Data not explicitly provided. | 3% (in one subject who excreted very little EME) |
| Intravenous Infusion | 444 mg | Varied among subjects, often exceeding benzoylecgonine (B1201016) concentrations.[1] | Data not explicitly provided. | 12-21% |
| Intravenous Infusion | 700 mg | Varied among subjects. | Data not explicitly provided. | Data not explicitly provided. |
Key Observations from Experimental Data
-
Dose-Dependent Concentration: Studies consistently demonstrate that the peak concentration (Cmax) of this compound in urine increases linearly with higher doses of cocaine.[1][2][3]
-
Time to Peak Concentration: The time to reach the maximum concentration (Tmax) of this compound in urine appears to be independent of the administered cocaine dose.[1][3][4] For smoked cocaine, the mean Tmax was approximately 5.6 hours for a 40 mg dose.[1]
-
Detection Window: this compound can be detected in urine for a significant period following cocaine use. In one study, with a cutoff of 10 ng/mL, EME had the longest mean detection time of all measured metabolites.[1] Generally, cocaine metabolites can be detected in urine for 2 to 3 days after last use, but this window can extend up to two weeks in heavy users.[5]
-
Route of Administration: The route of cocaine administration impacts the metabolic profile and the amount of each metabolite excreted.[1] For instance, after intravenous, intranasal, and smoked administration, the combined amounts of ecgonine (B8798807) methyl ester and other minor metabolites accounted for approximately 18%, 15%, and 8% of the administered dose, respectively.[6]
-
Metabolic Variability: There is inter-individual variability in cocaine metabolism, which can affect the levels of this compound excreted. For example, one subject in a study excreted 5-6 times less EME than the average of other subjects.[7]
Experimental Protocols
The data presented in this guide are derived from controlled clinical studies involving the administration of known doses of cocaine to human subjects. Below are summaries of the typical experimental methodologies employed in these studies.
Subject Recruitment and Dosing
-
Participants: Healthy adult volunteers with a history of cocaine use are typically recruited for these studies.
-
Ethical Approval: All studies are conducted under protocols approved by institutional review boards, such as those of the National Institute on Drug Abuse (NIDA).[1][3]
-
Controlled Dosing: Subjects receive precisely measured doses of cocaine via various routes, including intravenous, intranasal, oral, or smoked administration.[4][6] For smoked administration, a precise dose delivery device is often used.[1][3]
Urine Sample Collection and Analysis
-
Collection: All urine voids are collected for a specified period, often up to seven days, following drug administration.[1][3]
-
Analysis Method: The concentrations of cocaine and its metabolites, including this compound, in urine are typically quantified using gas chromatography-mass spectrometry (GC-MS).[3][4][6][8] This method provides high sensitivity and specificity for the detection and quantification of these compounds.
-
Derivatization: For GC-MS analysis, it is sometimes necessary to derivatize certain metabolites to improve their chromatographic properties and detection sensitivity. For example, the formation of a t-butyldimethylsilyl derivative of ecgonine methyl ester has been used.[9]
Visualizing Cocaine Metabolism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of cocaine and a typical experimental workflow for these types of studies.
References
- 1. Cocaine and Metabolites Urinary Excretion after Controlled Smoked Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cocaine and metabolites urinary excretion after controlled smoked administration. | Semantic Scholar [semanticscholar.org]
- 3. Cocaine and metabolites urinary excretion after controlled smoked administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lagunatreatment.com [lagunatreatment.com]
- 6. researchgate.net [researchgate.net]
- 7. Urinary excretion of cocaine, benzoylecgonine, and ecgonine methyl ester in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcami.eu [jcami.eu]
- 9. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methylecgonine: A Guide for Laboratory Professionals
The proper disposal of methylecgonine, a tropane (B1204802) alkaloid found in coca leaves and a metabolite of cocaine, is a critical aspect of laboratory safety and regulatory compliance.[1][2] As a compound structurally related to a Schedule II controlled substance, its disposition is governed by stringent regulations that researchers, scientists, and drug development professionals must adhere to. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe and compliant handling of this compound waste.
Understanding the Regulatory Landscape
This compound's association with cocaine places its disposal under the purview of regulations for controlled substances. In the United States, the Drug Enforcement Administration (DEA) mandates that such substances be rendered "non-retrievable."[3][4][5] This standard means the substance cannot be transformed back into a usable form.[6] It is imperative to consult your institution's Environmental Health and Safety (EHS) office and to be fully aware of federal, state, and local regulations, as they can vary and may include "no drugs down the drain" policies.[3][4]
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is foundational to its safe handling and disposal.
| Property | Value |
| IUPAC Name | methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol [7][8] |
| Melting Point | ~30-32°C[9] |
| Stability | Relatively stable under standard laboratory conditions; can degrade under extreme pH or temperature.[9] |
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of controlled substances in a laboratory setting. The primary goal is to render the this compound "non-retrievable" in compliance with DEA regulations.[10]
1. Initial Assessment and Segregation:
-
Identify: Clearly label all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate: Keep this compound waste separate from other chemical and biological waste streams unless co-mingling is part of an approved disposal protocol.
2. On-Site Destruction (Chemical Degradation):
While specific degradation protocols for this compound are not extensively published, chemical hydrolysis is a plausible method given its ester functional group. The following is a general procedure that should be validated and approved by your institution's EHS department.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Objective: To hydrolyze the methyl ester of this compound to ecgonine (B8798807), a more water-soluble and less psychoactive compound, as a preliminary step to rendering it non-retrievable.
-
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 2M)
-
Appropriate reaction vessel (e.g., borosilicate glass)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves.
-
-
Procedure:
-
In a well-ventilated fume hood, cautiously add a 2M NaOH solution to the aqueous this compound waste.
-
Stir the mixture at room temperature. The reaction time will depend on the concentration of this compound and the pH.
-
Monitor the reaction's completion using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the this compound spot/peak.
-
After completion, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
The resulting solution, now containing ecgonine and salts, must still be disposed of as hazardous waste through your institution's EHS-approved waste stream.
-
3. Final Disposal:
-
For Treated Waste: The neutralized hydrolysate from the chemical degradation process should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS-contracted waste management service.
-
For Untreated Waste and Contaminated Materials: If on-site degradation is not feasible or approved, all this compound waste, including the pure compound, solutions, and contaminated labware, must be disposed of through a licensed hazardous waste contractor who can handle controlled substances. Incineration is often the preferred method of final disposal for such materials.[11]
-
Record Keeping: Meticulous records of the disposal process are crucial. For on-site destruction, two authorized employees must witness the entire process and sign a destruction log.[6] These records should be maintained for a minimum of two years and be available for inspection by the DEA.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Logical workflow for the compliant disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult with your institution's Environmental Health and Safety department and adhere to all applicable federal, state, and local regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Buy this compound [smolecule.com]
- 8. plantaedb.com [plantaedb.com]
- 9. Buy this compound (EVT-8902056) [evitachem.com]
- 10. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safe Handling Protocols for Methylecgonine: A Guide to Personal Protective Equipment and Disposal
Hierarchy of Controls
Before detailing personal protective equipment (PPE), it is critical to implement engineering and administrative controls as the primary lines of defense. PPE should be considered the final barrier to exposure.[3][5]
-
Engineering Controls : All procedures involving solid methylecgonine or concentrated solutions must be performed within a certified chemical fume hood, a ventilated enclosure, or a glove box to minimize airborne particles.[6]
-
Administrative Controls : Access to areas where this compound is handled should be restricted. A designated area for handling potent compounds should be clearly marked. All personnel must receive documented training on the specific hazards and handling procedures for this compound.[7] Do not eat, drink, or apply cosmetics in the laboratory.[8]
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.[5]
| Task Category | Respiratory Protection | Hand Protection | Eye/Face Protection | Body & Other Protection |
| Weighing/Handling Solids | Fit-tested N95 respirator (minimum); consider a Powered Air-Purifying Respirator (PAPR) for higher quantities or longer durations.[5][9] | Double pair of powder-free, chemotherapy-rated nitrile gloves (ASTM D6978).[9][10] | Chemical splash goggles and a full-face shield.[11] | Disposable, low-permeability gown (closes in back) with knit cuffs; head/hair cover; two pairs of shoe covers.[8][9] |
| Preparing Solutions | N95 respirator if aerosols may be generated. | Double pair of powder-free, chemotherapy-rated nitrile gloves.[10] | Chemical splash goggles and a full-face shield.[11] | Disposable, low-permeability gown with knit cuffs; head/hair cover; shoe covers.[8] |
| General Lab Work (Dilute Solutions) | Not typically required if handled within a fume hood. | Single pair of nitrile gloves. | Safety glasses with side shields (minimum); goggles if splashing is possible.[12] | Laboratory coat. |
| Spill Cleanup & Decontamination | N95 respirator (minimum); PAPR for large spills. | Two pairs of heavy-duty, chemical-resistant gloves.[13] | Chemical splash goggles and a full-face shield. | Chemical-resistant coveralls or suit; chemical-resistant boots or shoe covers.[13] |
Operational Plan: Step-by-Step Guidance
A structured workflow is essential for safety. The following diagram and procedures outline the critical steps from preparation to disposal.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 4. agnopharma.com [agnopharma.com]
- 5. cdc.gov [cdc.gov]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
